1,7-Dibromoisoquinolin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,7-dibromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-6-2-1-5-3-8(12)13-9(11)7(5)4-6/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHWINOTYQHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857479 | |
| Record name | 1,7-Dibromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925672-86-2 | |
| Record name | 1,7-Dibromo-3-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925672-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dibromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1,7-Dibromoisoquinolin-3-amine: Synthesis, Applications, and Commercial Sourcing
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Dibromoisoquinolin-3-amine is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules, while the dual bromine substituents at the 1- and 7-positions, combined with an amine at the 3-position, provide three distinct points for chemical modification. This guide offers an in-depth analysis of this compound, including its chemical identity, commercial availability, a proposed synthetic pathway based on established chemical principles, and its critical role as a versatile building block for creating libraries of potential therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a poly-substituted aromatic heterocycle. The strategic placement of its functional groups dictates its utility as a chemical intermediate. The bromine atom at the 1-position and the amine at the 3-position are located on the pyridine ring, while the bromine at the 7-position is on the fused benzene ring. This electronic and positional differentiation allows for selective and orthogonal chemical transformations.
The primary Chemical Abstracts Service (CAS) number for this compound is 925672-86-2 .[1][2][3] An alternative CAS number, 1787905-13-8, has also been associated with this molecule.[4][5] Researchers are advised to use the primary CAS number for database searches while being aware of the alternative identifier.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 925672-86-2 (Primary) | [1][2][3] |
| Alternate CAS | 1787905-13-8 | [4][5] |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.97 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 1,7-Dibromo-3-isoquinolinamine | [3][5] |
| Purity (Typical) | >95% | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Commercial Availability and Pricing
This compound is available from several specialized chemical suppliers, typically produced for research and development purposes. Pricing is reflective of a complex, multi-step synthesis and is subject to purity and quantity. The following table provides a snapshot of market pricing.
Table 2: Representative Commercial Pricing
| Supplier | Purity | Quantity | Price (EUR) |
| Lead Sciences | >95% | 100 mg | €167.00 |
| Lead Sciences | >95% | 250 mg | €284.00 |
| Lead Sciences | >95% | 1 g | €765.00 |
| CymitQuimica (Fluorochem) | 97% | 100 mg | €223.00 |
| CymitQuimica (Fluorochem) | 97% | 250 mg | €347.00 |
| CymitQuimica (Fluorochem) | 97% | 1 g | €702.00 |
Note: Prices are subject to change and may not include shipping or handling fees. This table is for illustrative purposes.
Synthesis and Manufacturing Pathway
Plausible Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a substituted phenethylamine, proceeding through the construction of the isoquinoline core, followed by sequential halogenation and amination.
Caption: Plausible synthetic route to this compound.
Rationale Behind Experimental Choices
-
Step 1: Isoquinoline Core Synthesis: The Bischler-Napieralski reaction is a classical and effective method for constructing the isoquinoline skeleton from β-phenylethylamides.[6] Starting with m-bromophenethylamine ensures the bromine is pre-installed at the correct 7-position of the final isoquinoline ring system. The subsequent dehydrogenation aromatizes the dihydroisoquinoline intermediate to the stable isoquinoline core.
-
Step 2: Directed Bromination: The bromination of the isoquinoline ring is highly dependent on reaction conditions.[7] Using a strong acid medium like sulfuric acid protonates the ring nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the incoming electrophile (Br⁺, from N-Bromosuccinimide - NBS) to the electron-rich benzene ring. However, direct bromination at the C1 position of the pyridine ring can also occur under specific conditions, often at higher temperatures.[8] Achieving the 1,7-dibromo substitution likely requires carefully controlled conditions. Multi-bromination of quinoline and isoquinoline systems using NBS is a known strategy for producing poly-halogenated intermediates.[9][10]
-
Step 3: Nucleophilic Amination: The introduction of the amine group at the C3 position is challenging via electrophilic methods. A more robust and modern approach is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction class is well-suited for coupling amines (or amine surrogates like benzophenone imine, followed by hydrolysis) to aryl halides. The bromine at the C1 or C3 position of an isoquinoline ring is generally more susceptible to nucleophilic displacement or coupling than a bromine on the benzene ring, allowing for regioselective amination.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, non-optimized procedure derived from the principles discussed above. Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
-
Synthesis of 7-Bromoisoquinoline (Steps 1C-1E):
-
To a solution of N-(2-(3-bromophenyl)ethyl)acetamide (1.0 equiv) in toluene, add phosphorus pentoxide (2.0 equiv) and heat to reflux for 4 hours.
-
Cool the reaction mixture and carefully quench with ice water. Basify with aqueous NaOH solution and extract with dichloromethane.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude 7-bromo-3,4-dihydroisoquinoline.
-
Dissolve the crude intermediate in a suitable solvent (e.g., xylene) and add 10% Palladium on carbon (0.1 equiv). Heat to reflux for 12 hours.
-
Cool, filter through Celite, and concentrate the filtrate to yield 7-Bromoisoquinoline. Purify by column chromatography.
-
-
Synthesis of 1,7-Dibromoisoquinoline (Step 2):
-
Cool a flask containing concentrated sulfuric acid to 0°C. Slowly add 7-bromoisoquinoline (1.0 equiv).
-
Once dissolved, add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.[11]
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate 1,7-Dibromoisoquinoline.
-
-
Synthesis of this compound (Step 3):
-
Note: This step would likely involve amination at the 3-position of a 1,7-dibromo-isoquinoline precursor. Direct synthesis of 3-aminoisoquinolines can be complex. An alternative, more plausible route would be to start with a precursor that already contains the 3-amino group (or a protected version) before the bromination steps. However, if starting from 1,7-dibromoisoquinoline, a nucleophilic aromatic substitution (SNAᵣ) might be employed.
-
In a sealed tube, combine 1,7-Dibromoisoquinoline (1.0 equiv), a source of ammonia (e.g., a solution of ammonia in a polar aprotic solvent), and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).
-
Heat the reaction mixture at high temperature (e.g., 120-150°C) for 24-48 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia and brine.
-
Dry, concentrate, and purify by chromatography to yield the final product. The regioselectivity of this amination would need to be carefully determined.
-
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its capacity as a versatile scaffold for generating chemical libraries. The isoquinoline core itself is a "privileged structure" in pharmacology, forming the basis for drugs with a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[7][8][10][12]
A Trifunctional Chemical Handle
The three functional groups—two distinct bromine atoms and one amine—allow for sequential and selective derivatization.
-
Palladium-Catalyzed Cross-Coupling: The bromine atoms are ideal handles for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions.[13] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. The differential reactivity of the C1-Br versus the C7-Br can be exploited for sequential couplings.
-
Amine Derivatization: The primary amine at the C3-position is a nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used in reductive amination to introduce further diversity and modulate the compound's physicochemical properties, such as solubility and cell permeability. The 3-amino position on the isoquinoline scaffold has been noted for its importance in anticancer activity.[10]
Caption: Derivatization strategies for this compound.
Target-Oriented Synthesis: Kinase Inhibitors
Many modern kinase inhibitors, particularly those targeting the ATP-binding site, are based on heterocyclic scaffolds. Bromo-substituted heterocycles like 5-bromoisoquinolin-1-amine are key intermediates in the development of kinase inhibitors for cancer therapy.[14] The bromine atom serves as a crucial attachment point for moieties that can interact with specific residues in the kinase active site. The 1,7-dibromo-3-amino scaffold provides an excellent platform for designing inhibitors that can form hydrogen bonds (via the 3-amine) while being elaborated at two different vectors (C1 and C7) to achieve potency and selectivity against a specific kinase target.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS classification for the closely related compound 7-Bromoisoquinolin-3-amine (CAS 1192815-02-3) , the following hazards should be anticipated:
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H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as recommended by suppliers.[1]
Conclusion
This compound (CAS 925672-86-2) is a high-value, trifunctional building block for medicinal chemistry. While its synthesis is non-trivial, its utility in generating diverse libraries of compounds for drug discovery, particularly in the area of oncology and kinase inhibition, is significant. The strategically placed amine and bromine substituents provide chemists with a versatile and powerful scaffold for the target-oriented synthesis of novel therapeutic agents. As research into novel kinase inhibitors and other targeted therapies continues, the demand for such well-designed, functionalized heterocyclic intermediates is likely to grow.
References
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Lead Sciences. This compound. [Link]
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
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PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
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Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
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MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
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MySkinRecipes. 5-bromoisoquinolin-1-amine. [Link]
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MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
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PubChem. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757. [Link]
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Reagentia. 3-Isoquinolinamine, 1,7-dibromo- (CAS/ID No. 925672-86-2). [Link]
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An In-depth Technical Guide to 1,7-Dibromoisoquinolin-3-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1,7-Dibromoisoquinolin-3-amine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document consolidates fundamental physicochemical data, proposes a scientifically grounded synthetic route, and details expected spectroscopic characteristics based on established principles and analysis of analogous structures. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this promising molecular scaffold and its potential applications.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif found in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities.[1] This nitrogen-containing scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The introduction of halogen atoms, particularly bromine, onto the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and provides a versatile handle for further synthetic elaboration through cross-coupling reactions.[2] this compound, featuring two bromine substituents and a primary amine, represents a promising scaffold for the development of novel therapeutics. The strategic placement of these functional groups offers multiple points for diversification, enabling the exploration of a wide chemical space in the pursuit of potent and selective drug candidates.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key identifiers and computed properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂N₂ | Parchem[3] |
| Molecular Weight | 301.97 g/mol | Parchem[3] |
| CAS Number | 1787905-13-8 | Parchem[3] |
| Canonical SMILES | C1=CC(=C(C2=C1C=C(C=N2)N)Br)Br | (Predicted) |
| InChI Key | (Not available) | |
| Appearance | (Predicted to be a solid at room temp.) | |
| Solubility | (Predicted to be poorly soluble in water, soluble in organic solvents) |
Proposed Synthesis of this compound
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1,7-Dibromoisoquinoline (Intermediate 1)
-
Rationale: Direct bromination of isoquinoline can be achieved using elemental bromine with a Lewis acid catalyst. The positions of bromination are directed by the electronics of the isoquinoline ring.
-
Procedure:
-
To a solution of isoquinoline in a suitable solvent (e.g., a halogenated solvent or nitrobenzene), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric excess of elemental bromine (Br₂) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1,7-dibromoisoquinoline.
-
Step 2: Synthesis of 1,7-Dibromo-3-nitroisoquinoline (Intermediate 2)
-
Rationale: Nitration of the dibrominated isoquinoline is expected to occur at the C3 position, which is activated towards electrophilic substitution.
-
Procedure:
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 1,7-dibromoisoquinoline (Intermediate 1) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at low temperature for a specified time, monitoring for the consumption of the starting material by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 1,7-dibromo-3-nitroisoquinoline.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: The nitro group is readily reduced to a primary amine using standard reducing agents.
-
Procedure:
-
Suspend 1,7-dibromo-3-nitroisoquinoline (Intermediate 2) in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) to precipitate the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Spectroscopic Characterization
Unambiguous structural elucidation is paramount in chemical synthesis. The following section details the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Chemical Structure of this compound
Caption: 2D structure of this compound.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm).- The protons on the benzene ring will show coupling patterns consistent with their substitution.- The protons on the pyridine ring will also appear as distinct signals.- The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration-dependent. |
| ¹³C NMR | - Nine distinct carbon signals are expected.- Carbons attached to bromine atoms will be shifted upfield due to the heavy atom effect.- The carbon attached to the nitrogen in the ring will be deshielded.- The carbon attached to the amino group will also show a characteristic chemical shift. |
| IR Spectroscopy | - N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.- N-H bending vibration will be observed around 1600 cm⁻¹.- C=C and C=N stretching of the aromatic rings will be seen in the 1400-1600 cm⁻¹ region.- C-Br stretching will be present in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak will show a characteristic isotopic pattern for a compound containing two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio).- Fragmentation may involve the loss of bromine atoms and other characteristic fragments of the isoquinoline ring. |
Potential Applications in Drug Development
The 1,7-dibromo-3-aminoisoquinoline scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The presence of two bromine atoms allows for selective functionalization via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe structure-activity relationships. The primary amine at the 3-position can be readily acylated, alkylated, or used as a nucleophile in the construction of more complex heterocyclic systems.
Given the broad biological activities of the isoquinoline class of compounds, derivatives of this compound could be investigated for a variety of therapeutic areas, including:
-
Oncology: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity.[4]
-
Infectious Diseases: The isoquinoline nucleus is present in several antimicrobial and antiviral agents.
-
Neurodegenerative Diseases: Certain isoquinoline derivatives have shown neuroprotective effects.
-
Inflammatory Disorders: Anti-inflammatory properties have been reported for various isoquinoline-containing compounds.
The dibromo-substitution pattern offers a unique opportunity to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the GHS classifications for the related compound 7-Bromoisoquinolin-3-amine, it should be handled with care.[5] It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
This compound is a promising, yet underexplored, molecular scaffold with significant potential in medicinal chemistry. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and expected analytical characteristics. The versatile nature of its functional groups makes it an attractive starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52987757, 7-Bromoisoquinolin-3-amine. Retrieved February 7, 2026 from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heterocyclic Compounds in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Technical Guide: Spectroscopic Profile of 1,7-Dibromoisoquinolin-3-amine
This guide provides an in-depth technical analysis of the spectroscopic profile for 1,7-Dibromoisoquinolin-3-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this halogenated heterocyclic building block.
Compound Identity & Structural Context
This compound is a tri-substituted isoquinoline scaffold.[1][2] Its specific substitution pattern—combining a nucleophilic amine at C3 with electrophilic bromine handles at C1 and C7—makes it a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of kinase inhibitors and CNS-active agents.
| Property | Detail |
| CAS Number | 925672-86-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆Br₂N₂ |
| Exact Mass | 301.8877 (for ⁷⁹Br₂) |
| Molecular Weight | 301.97 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in CH₂Cl₂, MeOH |
Structural Visualization & Numbering
The following diagram illustrates the atomic numbering used for NMR assignment and the retrosynthetic logic often employed to access this core.
Figure 1: Retrosynthetic pathway and positional numbering for this compound.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is dominated by the isotopic signature of the two bromine atoms. This is the primary method for rapid confirmation of the halogenation state.
Isotope Pattern Analysis
Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). For a molecule with two bromine atoms, the molecular ion (M⁺) splits into a characteristic 1:2:1 triplet ratio.
| Ion | m/z (Theoretical) | Relative Abundance | Assignment |
| M⁺ | 299.9 | ~50% | [C₉H₆⁷⁹Br₂N₂]⁺ |
| M+2 | 301.9 | ~100% (Base Peak) | [C₉H₆⁷⁹Br⁸¹BrN₂]⁺ |
| M+4 | 303.9 | ~50% | [C₉H₆⁸¹Br₂N₂]⁺ |
Diagnostic Fragmentation (EI/ESI):
-
[M-Br]⁺: Loss of one bromine atom (typically the more labile C1-Br) results in a doublet peak at m/z ~221/223 (1:1 ratio).
-
[M-HCN]⁺: Fragmentation of the isoquinoline ring often involves loss of HCN (27 Da) from the amine-containing ring.
Infrared Spectroscopy (IR)
The IR spectrum provides confirmation of the primary amine and the aromatic core.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| Primary Amine (-NH₂) | 3400 - 3500 | Medium, Doublet | N-H asymmetric & symmetric stretch. |
| Primary Amine (-NH₂) | ~1620 | Medium | N-H scissoring (bending). |
| Aromatic C=C / C=N | 1580 - 1600 | Strong | Isoquinoline ring skeletal vibrations. |
| Aryl Bromide (C-Br) | 1000 - 1075 | Medium/Strong | C-Br stretching (often coupled with ring vibrations). |
| Out-of-Plane Bending | 800 - 850 | Strong | C-H bending for 1,2,4-trisubstituted benzene ring (C5, C6, C8). |
Nuclear Magnetic Resonance (NMR)
Note: The following data is derived from structure-activity relationships (SAR) of analogous 3-aminoisoquinolines and 1,7-dibromoisoquinolines. Chemical shifts may vary slightly (±0.2 ppm) depending on solvent (DMSO-d₆ vs. CDCl₃) and concentration.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The molecule possesses four aromatic protons and two exchangeable amine protons.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (J Hz) | Structural Logic |
| 8.15 | Singlet (d) | 1H | H8 | J ~ 2.0 | Meta-coupled to H6. Deshielded by the adjacent ring nitrogen and peri-effect of C1-Br. |
| 7.80 | Doublet | 1H | H5 | J ~ 8.8 | Ortho-coupled to H6. |
| 7.65 | dd | 1H | H6 | J ~ 8.8, 2.0 | Doublet of doublets. Ortho to H5, Meta to H8. |
| 6.60 | Singlet | 1H | H4 | - | Isolated singlet. Significantly shielded due to the electron-donating resonance effect of the C3-NH₂ group. |
| 6.20 | Broad Singlet | 2H | -NH₂ | - | Exchangeable with D₂O. Broadened by quadrupole relaxation of N. |
Key Interpretation Check:
-
H4 Singlet: The presence of a sharp singlet upfield (around 6.5-6.8 ppm) is the definitive marker for the 3-aminoisoquinoline core. The amine donates electron density into the ring, specifically shielding the ortho-position (C4).
-
H8 vs H5: H8 is typically the most downfield proton in the benzene ring due to the deshielding cone of the adjacent heteroaromatic ring and the C1-substituent.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
Expected carbon environments: 9 signals total.
| Shift (δ ppm) | Type | Assignment | Notes |
| 156.5 | Cq | C3 | Attached to NH₂ (Deshielded, ipso). |
| 140.0 | Cq | C1 | Attached to Br. |
| 138.5 | Cq | C8a | Bridgehead carbon. |
| 133.0 | CH | C6 | Aromatic CH. |
| 129.5 | CH | C8 | Aromatic CH. |
| 127.0 | CH | C5 | Aromatic CH. |
| 120.5 | Cq | C7 | Attached to Br. |
| 118.0 | Cq | C4a | Bridgehead carbon. |
| 98.5 | CH | C4 | Highly shielded due to ortho-amino resonance. |
Experimental Validation Protocol
To ensure the integrity of this building block before use in synthesis, the following workflow is recommended:
-
Solubility Check: Dissolve 1 mg in 0.6 mL DMSO-d₆. Ensure complete dissolution; turbidity suggests inorganic salts (e.g., KBr residues from synthesis).
-
1H NMR Acquisition: Run 16 scans. Verify the integral ratio of Aromatic H : Amine H is 2:1 (4 protons : 2 protons).
-
D₂O Shake: Add 1 drop of D₂O to the NMR tube and shake. The broad singlet at ~6.20 ppm should disappear, confirming the -NH₂ group.
-
HPLC-MS: Run on a C18 column (Water/Acetonitrile gradient). Look for the characteristic "Twin Tower" or 1:2:1 mass peak at 300/302/304 Da.
References
- Isoquinoline Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of aminoisoquinolines).
- Spectroscopic Data of Analogs:National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for 3-aminoisoquinoline shifts).
-
Bromination Patterns: Sanders, G. M., et al. (1974). "Nucleophilic substitution of 3-bromoisoquinoline by the ANRORC mechanism." Recueil des Travaux Chimiques des Pays-Bas, 93(7), 198-200.[3] Link[3]
-
Catalog Verification: Lead Sciences / BLD Pharm. "this compound Product Data." Accessed 2025.[3][4] Link
Sources
1,7-Dibromoisoquinolin-3-amine as a pharmacophore scaffold
An In-Depth Technical Guide for Medicinal Chemistry Applications[1]
Executive Summary
In the landscape of privileged structures, 1,7-Dibromoisoquinolin-3-amine represents a high-value "tri-vector" scaffold. Unlike simple isoquinolines, this specific chemotype offers three chemically orthogonal handles—an electrophilic C1-bromide, a nucleophilic C3-amine, and a robust aryl C7-bromide. This unique substitution pattern allows medicinal chemists to independently tune three distinct pharmacophoric regions (solubility, target affinity, and metabolic stability) without protecting-group gymnastics. This guide details the synthesis, reactivity hierarchy, and strategic deployment of this scaffold in drug discovery.
Part 1: Scaffold Architecture & Reactivity Profile[2]
The utility of this compound lies in its electronic asymmetry . The isoquinoline nitrogen renders the C1 position highly electrophilic (imidoyl halide character), while the C7 position behaves as a standard aryl halide. The C3-amine provides a hydrogen-bond donor/acceptor motif often critical for kinase hinge binding.
| Position | Functional Group | Electronic Character | Reactivity Rank | Primary Transformation |
| C1 | Bromine | 1 (Highest) | SNAr, Pd-Catalyzed Coupling (RT) | |
| C3 | Primary Amine | Nucleophilic (Enamine-like) | Variable | Amide coupling, Reductive amination, Sandmeyer |
| C7 | Bromine | Neutral Aryl Halide | 2 (Moderate) | Pd-Catalyzed Coupling (High Temp) |
Structural Logic Diagram
The following diagram illustrates the orthogonal reactivity vectors inherent to the scaffold.
Caption: Orthogonal reactivity map of the this compound scaffold, highlighting the distinct chemical behaviors of the three substitution sites.
Part 2: Synthetic Access (The Johnson-Nasutavicus Protocol)
While direct bromination of 3-aminoisoquinoline is non-selective, the Johnson-Nasutavicus cyclization (1962) provides a convergent, high-yield route to 1-halo-3-aminoisoquinolines from dinitriles. This method is self-validating as it relies on the thermodynamic stability of the resulting aromatic system.
Precursor Synthesis
The critical precursor is 4-bromo-2-(cyanomethyl)benzonitrile .
Protocol: Cyclization to this compound
Reagents: Anhydrous HBr (gas), Ethyl Acetate (or Ether).
-
Preparation: Dissolve 4-bromo-2-(cyanomethyl)benzonitrile (1.0 eq) in anhydrous ethyl acetate (0.5 M concentration).
-
Saturation: Cool the solution to 0°C. Bubble anhydrous HBr gas through the solution for 30–60 minutes until saturation is achieved. Safety Note: Use a gas trap with NaOH.
-
Cyclization: Seal the vessel and allow it to stir at room temperature for 12–24 hours. The intermediate imidoyl bromide hydrobromide salt will precipitate.
-
Workup (Critical Step):
-
Carefully vent the vessel.
-
Neutralize the suspension by pouring it slowly into a stirred mixture of saturated aqueous NaHCO₃ and ice. Caution: Vigorous CO₂ evolution.
-
Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc) to yield the yellow solid product.
Yield Expectation: 75–90%. Validation:
-
¹H NMR (DMSO-d₆): Characteristic singlet for H4 (~6.5-7.0 ppm) and broad singlet for NH₂ (~6.0 ppm).
-
MS: Distinct tribromide pattern (if unreacted) or dibromide pattern (M+, M+2, M+4 in 1:2:1 ratio).
Part 3: Functionalization Strategy (The Playbook)
To maximize library diversity, the order of operations is paramount. The C1-Br is significantly more labile than the C7-Br due to the electron-withdrawing nature of the adjacent ring nitrogen.
Step 1: C1-Selective Functionalization
The C1 position is activated for Nucleophilic Aromatic Substitution (SNAr) or Room Temperature Suzuki Coupling .
-
Protocol A: SNAr (Displacement with Amines/Alkoxides)
-
Protocol B: C1-Selective Suzuki Coupling
-
Conditions: 1.0 eq Scaffold, 1.1 eq Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 eq Na₂CO₃, DME/H₂O, 60°C .
-
Note: Keeping the temperature below 80°C prevents oxidative addition at C7.
-
Step 2: N3-Protection or Derivatization
Before attacking the "hard" C7-bromide, the amine often requires protection to prevent catalyst poisoning or side reactions, unless it is the target of acylation.
-
Amide Coupling: Standard HATU/DIPEA conditions work well.
-
Sandmeyer Reaction: Convert N3 to -Cl, -I, or -CN if an amine is not desired in the final pharmacophore.
Step 3: C7-Functionalization
With C1 substituted, the C7-Br behaves like a standard deactivated aryl bromide.
-
Conditions: Buchwald-Hartwig or Suzuki Coupling requiring aggressive catalysts (e.g., Pd₂(dba)₃/XPhos) and higher temperatures (100–120°C).
Part 4: Case Study – Designing a Kinase Inhibitor
Objective: Create a dual-specificity inhibitor targeting a kinase with a hydrophobic back-pocket (C1 target) and a solvent-exposed solubilizing tail (C7 target).
Workflow Visualization:
Caption: Step-wise diversification strategy for this compound, exploiting reactivity differences between C1 and C7.
Experimental Protocol for Step 2 (C1-Selective Suzuki)
-
Charge: In a microwave vial, combine this compound (100 mg, 0.33 mmol), Phenylboronic acid (44 mg, 0.36 mmol), and Pd(PPh₃)₄ (19 mg, 0.016 mmol).
-
Solvent: Add DME (3 mL) and 2M aq. Na₂CO₃ (0.5 mL). Degas with Argon for 5 mins.
-
Reaction: Heat at 60°C (oil bath) for 4 hours. Do not exceed 70°C to avoid bis-coupling.
-
Validation: TLC should show consumption of starting material and appearance of a mono-coupled product. MS should show a single bromine isotope pattern (M+, M+2 1:1 ratio), confirming the C7-Br is intact.
References
-
Johnson, F., & Nasutavicus, W. A. (1962). The Cyclization of Dinitriles by Anhydrous Halogen Acids.[1][4] A New Synthesis of Isoquinolines. The Journal of Organic Chemistry, 27(6), 1953–1958. Link
-
Frohn, M., Bürli, R. W., Riahi, B., & Hungate, R. (2007). An efficient synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines: versatile templates for the preparation of functionalized isoquinolines.[4] Tetrahedron Letters, 48(16), 2871–2874. Link
-
Ford, A., et al. (2015). Site-selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes. The Journal of Organic Chemistry, 80, 11, 5541–5558. Link
-
CymitQuimica. Product Data Sheet: 7-Bromo-3-isoquinolinamine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of aminoisoquinolines
Title: Architecting Efficacy: A Comprehensive Guide to the SAR of Aminoisoquinolines
Executive Summary The aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for kinase inhibition (typically 1-amino variants) and DNA repair modulation (typically 5-amino variants). This guide deconstructs the Structure-Activity Relationship (SAR) of this class, moving beyond basic substitution patterns to explore the electronic and steric causality that drives potency. It is designed for application scientists who need to optimize lead compounds for potency, metabolic stability, and solubility.
Part 1: The Pharmacophore & Electronic Landscape
The isoquinoline core is a fusion of a benzene ring and a pyridine ring. Understanding the electron density distribution is the prerequisite for rational SAR design.
-
The Pyridine Ring (Positions 1, 3, 4): Electron-deficient. This makes C1 highly susceptible to nucleophilic attack (SNAr), facilitating the introduction of amino groups.
-
The Benzene Ring (Positions 5, 6, 7, 8): Relatively electron-rich. This region is the primary site for electrophilic aromatic substitution and hydrophobic interactions within protein pockets.
-
The Nitrogen (N2): A weak base (pKa ~5.4). Its protonation state at physiological pH modulates solubility and binding affinity.
Visualization: The Aminoisoquinoline SAR Map
The following diagram maps the functional zones of the scaffold.
Part 2: Positional SAR Logic
The 1-Aminoisoquinoline (Kinase Inhibitors)[1]
-
Mechanism: These derivatives function primarily as ATP-competitive inhibitors. The 1-amino group and the N2 ring nitrogen form a donor-acceptor motif that mimics the adenine ring of ATP, allowing hydrogen bonding with the "hinge region" of kinases (e.g., ROCK, PI3K, NEK4).
-
Critical SAR:
-
N-Substitution: Unsubstituted primary amines (
) often show high affinity but poor selectivity. Capping the amine with an aryl group (N-arylation) introduces a "tail" that extends into the hydrophobic back pocket, dramatically improving selectivity. -
Steric Clashes: Substitution at C8 (peri-position) can twist the 1-amino group out of planarity, breaking the conjugation and reducing hinge-binding affinity.
-
Electronic Tuning: Electron-withdrawing groups (EWGs) on the 1-amino aryl ring increase the acidity of the NH, potentially strengthening the H-bond to the hinge backbone carbonyl.
-
The 5-Aminoisoquinoline (PARP Inhibitors)[2]
-
Mechanism: 5-Aminoisoquinoline (5-AIQ) acts as a nicotinamide mimic. It inhibits Poly(ADP-ribose) polymerase-1 (PARP-1) by competing with NAD+.
-
Critical SAR:
-
Constraint: The amine at C5 is held in a rigid orientation relative to the N2 nitrogen. This geometry is critical for fitting into the PARP catalytic cleft, where the ring system stacks between Tyrosine residues (e.g., Tyr907 in PARP1).
-
Solubility: Unlike many fused heterocycles, 5-AIQ derivatives often possess superior water solubility, a major advantage for oral bioavailability.
-
Toxicity: 5-AIQ lacks the mutagenic potential often seen in analogous quinolines, making it a safer scaffold for chronic administration.
-
Part 3: Optimization & Data Summary
The following table summarizes the causal relationship between structural modifications and biological outcomes.
| Modification Site | Modification Type | Biological Consequence | Mechanistic Reason |
| C1-Amino | Alkylation (Methyl/Ethyl) | Reduced Potency | Steric bulk prevents tight H-bonding with the kinase hinge region. |
| C1-Amino | Arylation (Phenyl) | Increased Selectivity | The aryl group accesses the hydrophobic "gatekeeper" pocket unique to specific kinases. |
| C3 | Methylation | Increased Metabolic Stability | Blocks oxidation by Cytochrome P450, preventing formation of the 3-isoquinolone metabolite. |
| C5 | Amine Insertion | PARP Activity | Creates a geometric mimic of the nicotinamide portion of NAD+. |
| C6/C7 | Morpholine/Piperazine | Improved Solubility | Adds a basic center ( |
Part 4: Experimental Protocols (Self-Validating Systems)
As an application scientist, reproducibility is your currency. The following protocols are designed with built-in checkpoints.
Protocol A: Synthesis of 1-Aminoisoquinolines via SNAr
Why this method? It avoids expensive Palladium catalysts (Buchwald-Hartwig) and works efficiently due to the electron-deficient nature of the C1 position in isoquinolines.
Reagents: 1-Chloroisoquinoline (1.0 eq), Target Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), n-Butanol (Solvent).
Workflow:
-
Setup: Dissolve 1-chloroisoquinoline in n-Butanol (0.5 M concentration).
-
Checkpoint: Ensure the starting material is fully dissolved before adding the amine to prevent heterogeneous kinetics.
-
-
Addition: Add the target amine followed by DIPEA.
-
Reflux: Heat the reaction to 110°C for 12–24 hours.
-
Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar (lower R_f) than the chloro-precursor.
-
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ether. If not, evaporate solvent and purify via flash column chromatography.
-
Purity Check: 1H NMR must show the disappearance of the C1 proton signal (if using isoquinoline) or the shift of adjacent protons due to the electronic change from Cl to N.
-
Protocol B: Biological Evaluation (Kinase IC50)
Method: FRET-based Assay (e.g., LanthaScreen).
-
Preparation: Prepare a 3-fold serial dilution of the aminoisoquinoline in DMSO (Start at 10 µM).
-
Incubation: Incubate compound, Kinase (e.g., ROCK1), Alexa Fluor-labeled tracer, and Europium-labeled antibody for 1 hour at Room Temp.
-
Readout: Measure fluorescence ratio (665 nm / 615 nm).
-
Analysis: Plot log[inhibitor] vs. response.
-
Self-Validation: The Z-factor of the plate must be > 0.5. If Z < 0.5, the assay window is too noisy; re-check pipetting precision or tracer degradation.
-
Part 5: Synthetic Workflow Visualization
This diagram illustrates the decision tree for synthesizing these derivatives, highlighting the divergence point based on the target (Kinase vs. PARP).
References
-
Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. National Institutes of Health (NIH). [Link]
-
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]
-
Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. National Institutes of Health (NIH). [Link]
-
5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). PubMed. [Link]
-
Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS. MDPI. [Link]
Technical Guide: Discovery and Optimization of Novel 1,7-Dibromoisoquinolin-3-amine Derivatives
Executive Summary
The 1,7-Dibromoisoquinolin-3-amine scaffold represents a high-value, privileged structure in modern medicinal chemistry, particularly for the design of kinase inhibitors (e.g., CK2, IDO1, CLK1) and DNA intercalators.[1] Its unique substitution pattern offers three distinct vectors for orthogonal diversification, allowing researchers to rapidly generate structure-activity relationship (SAR) libraries with precise regiocontrol.[1]
This guide provides a comprehensive technical roadmap for the synthesis, functionalization, and application of this scaffold. It moves beyond generic protocols to offer field-proven strategies for regioselective cross-couplings and self-validating synthetic workflows.[1]
Part 1: The Chemical Logic & Biological Relevance[2]
The Scaffold Advantage
The isoquinoline core is bioisosteric to quinoline and naphthalene but possesses distinct electronic properties due to the nitrogen atom at position 2. The 1,7-dibromo-3-amine variant is particularly powerful because of its electronic asymmetry:
-
Position 1 (C1-Br): Adjacent to the ring nitrogen, this position is highly electron-deficient (similar to the 2-position of pyridine).[1] It is exceptionally reactive toward Nucleophilic Aromatic Substitution (
) and rapid oxidative addition in Pd-catalyzed couplings.[1] -
Position 7 (C7-Br): Located on the benzenoid ring, this bromide behaves like a standard aryl halide. It is inert to
conditions but participates readily in transition-metal-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) under appropriate forcing conditions.[1] -
Position 3 (C3-
): An exocyclic amine that serves as a hinge-binding motif in kinase inhibitors or a nucleophilic handle for amide/urea formation.[1]
Target Landscape
Derivatives of this scaffold have shown potency against:
-
IDO1/TDO: The 3-aminoisoquinoline core mimics the tryptophan substrate.[1]
-
Casein Kinase 2 (CK2): The planar heterocycle fits the ATP-binding pocket, with C1 and C7 substituents exploring the hydrophobic regions.
-
Topoisomerase I: Extended fused systems derived from this core act as DNA intercalators.
Part 2: Synthesis of the Core Scaffold
While this compound is commercially available as a building block, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route utilizes the acid-mediated cyclization of 2-(cyanomethyl)benzonitrile derivatives.[1]
Retrosynthetic Analysis
The 1,7-dibromo core is constructed from 4-bromo-2-(cyanomethyl)benzonitrile .[1] The C1-bromo and C3-amino groups are installed simultaneously during the cyclization step using hydrogen bromide.[1]
Validated Synthetic Protocol
Precursor Synthesis:
-
Starting Material: 4-Bromo-2-methylbenzonitrile.[1]
-
Bromination: Radical bromination (NBS/AIBN,
, reflux) yields 4-bromo-2-(bromomethyl)benzonitrile.[1] -
Cyanation: Substitution with
(EtOH/H_2O) yields 4-bromo-2-(cyanomethyl)benzonitrile .[1]
Core Cyclization (The "Johnson-Fretz" Modification):
-
Reagents: HBr (gas), anhydrous Ether or DCM.
-
Procedure:
-
Dissolve 4-bromo-2-(cyanomethyl)benzonitrile (1.0 eq) in anhydrous
or at 0°C. -
Bubble dry HBr gas through the solution for 30-60 minutes. A heavy precipitate (the hydrobromide salt) will form.
-
Seal the vessel and stir at room temperature for 12–24 hours.
-
Neutralization: Pour the mixture into saturated
(aq). The this compound precipitates as a yellow/orange solid.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
-
Mechanistic Insight: The nitrile nitrogen at the side chain attacks the nitrile carbon on the ring (activated by protonation), forming the isoquinoline ring. The high concentration of bromide ions allows for the displacement of the intermediate imine/hydroxyl at C1, installing the bromine atom.
Part 3: Regioselective Functionalization Strategy
The power of this scaffold lies in the ability to functionalize C1, C7, and C3 sequentially without protecting groups.
The Orthogonal Workflow
-
Step 1: C1-Diversification (
or Low-Temp Pd). [1] -
Step 2: C7-Diversification (Suzuki Coupling).
-
Step 3: C3-Capping.
Visualization of the Reaction Logic
Caption: Sequential functionalization strategy leveraging the electronic disparity between C1 and C7 bromides.
Part 4: Detailed Experimental Protocols
Protocol A: Regioselective at C1
Objective: Install a solubilizing group or pharmacophore at Position 1.
-
Setup: To a solution of this compound (1.0 mmol) in anhydrous DMSO (3.0 mL) is added the amine nucleophile (e.g., N-methylpiperazine, 1.2 mmol) and DIPEA (2.0 mmol).
-
Reaction: The mixture is heated to 80°C for 4–6 hours.
-
Checkpoint: Monitor via LCMS.[2] The starting material (M+H 301/303/305) should convert to the mono-bromo product (M+H ~321/323).
-
Note: If the reaction is sluggish, increase temperature to 100°C, but ensure C7 does not react (rare under
conditions).
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
. -
Yield: Typically 75–90%.
Protocol B: Suzuki-Miyaura Coupling at C7
Objective: Install an aryl/heteroaryl group at Position 7.
-
Setup: Combine the C1-substituted intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and
(1.5 mmol) in 1,4-Dioxane/Water (4:1, 5 mL). -
Catalyst: Add
(5 mol%). Degas with nitrogen for 5 minutes. -
Reaction: Heat to 100°C (sealed tube) for 2–4 hours.
-
Checkpoint: The bromine isotope pattern will disappear in MS.
-
-
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica column.
Part 5: Quantitative Data Summary
Table 1: Reactivity Profile of Halogenated Isoquinolines
| Position | Electronic Environment | Preferred Reaction | Conditions | Relative Rate |
| C1-Br | Mild (60-80°C), No Cat. for | Fast (100x) | ||
| C7-Br | Benzenoid (neutral) | Pd-Coupling (Suzuki, Buchwald) | Harsh (90-120°C), Pd Cat.[1] | Slow (1x) |
| C3- | Electron-donating | Amide Coupling, Reductive Amination | Standard Nucleophilic | Variable |
References
-
General Isoquinoline Synthesis
-
Medicinal Chemistry Applications
-
Rohrig, U. F., et al. (2010). "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry. Link
- Context: Discusses the structural requirements for IDO1 inhibition, relevant to the 3-aminoisoquinoline core.
-
-
Regioselective Coupling Strategies
-
Soudy, R., et al. (2012). "Synthesis and Biological Evaluation of 1,3,7-Substituted Isoquinolines." Bioorganic & Medicinal Chemistry. Link
- Context: Provides comparative data on C1 vs C7 reactivity in halogen
-
-
Commercial Availability & Properties
-
PubChem Compound Summary for 7-Bromoisoquinolin-3-amine.Link
- Note: Validates the chemical identifiers and safety data for the mono-bromo analogs used as reference standards.
-
Sources
Methodological & Application
Experimental protocol for C-N bond formation using 1,7-Dibromoisoquinolin-3-amine
Application Note: Precision Functionalization of 1,7-Dibromoisoquinolin-3-amine
Executive Summary
This compound is a high-value heterocyclic scaffold, particularly prevalent in the development of kinase inhibitors and CNS-active agents.[1][2] Its structural uniqueness lies in the presence of three distinct nitrogen-based reactive centers: the exocyclic C3-amine (nucleophilic) and two electrophilic bromine sites at C1 and C7.[2]
This guide addresses the primary synthetic challenge: Regioselectivity . The C1-bromo position is electronically activated by the adjacent ring nitrogen, making it significantly more reactive toward oxidative addition and nucleophilic attack than the unactivated C7-bromo position.[2] This protocol details the selective C-N coupling at C1 using Buchwald-Hartwig amination, while preserving the C7-bromide for subsequent diversification.[2]
Reactivity Profile & Strategic Analysis
Before initiating experimentation, it is critical to understand the electronic landscape of the substrate.
-
C1-Position (Highly Reactive): The C1-Br bond is activated by the adjacent endocyclic nitrogen (imine-like character).[2] It is highly susceptible to oxidative addition by Pd(0) and even SNAr with strong nucleophiles.
-
C7-Position (Latent Reactivity): The C7-Br bond behaves as a standard, unactivated aryl halide.[2] It requires forcing conditions or highly active catalysts to react, allowing for chemoselective retention during C1 functionalization.[1]
-
C3-Amine (Nucleophilic/Competitor): This exocyclic amine is an aniline surrogate.[2] While it can act as a nucleophile, it also poses a risk of catalyst poisoning (binding Pd) or competing in cross-coupling if not properly managed.[1]
Visualizing the Reactivity Logic
Figure 1: Reactivity landscape of this compound showing the hierarchy of reactive sites.
Experimental Protocol: Regioselective C1-Buchwald-Hartwig Amination
Objective: Install a secondary amine at the C1 position while leaving the C7-bromide and C3-amine intact.
Mechanism: The reaction relies on the faster rate of oxidative addition of Pd(0) into the electron-deficient C1-Br bond compared to the electron-neutral C7-Br bond.[2]
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Limiting reagent.[1][2] |
| Amine Partner (R-NH2) | 1.1 - 1.2 | Nucleophile | Primary or secondary amine.[2] |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd. |
| Xantphos | 0.10 (10 mol%) | Ligand | Large bite angle favors reductive elimination; prevents C7 coupling. |
| Cs₂CO₃ | 2.0 | Base | Mild base, tolerates functional groups.[1] |
| 1,4-Dioxane | 0.1 M | Solvent | Anhydrous, degassed.[1][2] |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Charging Solids:
-
Add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) to the vial.
-
Note: Pre-complexation of Pd and Ligand is optional but adding them as solids is generally sufficient for this robust transformation.
-
-
Solvent Addition & Degassing:
-
Reaction:
-
Seal the vial and heat to 80°C .
-
Caution: Do not exceed 100°C initially. Higher temperatures may promote oxidative addition at the C7 position.
-
Monitor via LC-MS or TLC every 2 hours.
-
-
Validation (Self-Check):
-
TLC: Look for the disappearance of the starting material spot. The product should be more polar.
-
LC-MS: Confirm the mass corresponds to the mono-substituted product (M - Br + Amine).[2] If di-substitution (reaction at C7) is observed, lower the temperature to 60°C and reduce reaction time.
-
-
Work-up:
-
Cool to room temperature.[3] Filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
Experimental Protocol: C3-Amine Functionalization (Amide Coupling)
Objective: Derivatize the exocyclic amine (N3) with a carboxylic acid. Challenge: The C3-amine is attached to an electron-deficient heterocycle, making it less nucleophilic than a standard aniline.[2] Standard EDC/NHS coupling may fail; highly active coupling agents are required.
Materials & Reagents
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Carboxylic Acid (R-COOH) | 1.2 | Coupling Partner |
| HATU | 1.5 | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 | Base |
| DMF | 0.2 M | Solvent |
Step-by-Step Procedure
-
Activation:
-
In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.
-
Add HATU (1.5 equiv) and DIPEA (3.0 equiv).
-
Stir at room temperature for 15 minutes. Color change (often to yellow/orange) indicates active ester formation.
-
-
Coupling:
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir at 50°C for 4-16 hours.
-
Note: Mild heating is often required due to the low nucleophilicity of the isoquinolin-3-amine.[2]
-
-
Work-up:
-
Dilute with water (precipitation often occurs).
-
Extract with EtOAc (3x).
-
Wash organic layers with saturated LiCl solution (to remove DMF) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & Optimization Logic
If the standard protocols yield low conversion or poor selectivity, follow this decision tree.
Figure 2: Troubleshooting decision tree for C-N coupling optimization.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link][1]
-
Palladium-Catalyzed Synthesis of Aryl Amines. ACS Publications. Detailed mechanistic insight into ligand effects on oxidative addition rates. [Link]
- Synthesis of 7-Bromoisoquinoline Derivatives.Google Patents (CN102875465A).
Sources
Microwave-assisted synthesis using brominated isoquinolines
Application Note: Accelerated Functionalization of Brominated Isoquinolines via Microwave Irradiation
Part 1: Introduction & Strategic Logic
The Challenge: Brominated isoquinolines are "privileged scaffolds" in drug discovery, serving as the core architecture for numerous kinase inhibitors (e.g., Fasudil derivatives) and alkaloids. However, their functionalization via traditional thermal methods is often bottlenecked by sluggish kinetics and poor solubility. The electron-deficient nature of the pyridine ring (C1/C3 positions) versus the benzenoid ring (C4-C8 positions) creates distinct reactivity profiles that complicate parallel synthesis.
The Microwave Solution: Microwave-assisted organic synthesis (MAOS) is not merely a method for heating; it is a tool for selective activation . By utilizing the high dielectric loss of polar solvents (e.g., DMSO, NMP) and specific catalysts, researchers can overcome the activation energy barriers of the stable C-Br bond, particularly at the sterically demanding C4 position, while suppressing side reactions like protodehalogenation.
Mechanistic Insight: Site-Selective Reactivity
Before initiating protocols, one must understand the electronic landscape of the substrate.
-
C1-Bromo: Highly reactive. The adjacent nitrogen renders this position susceptible to both Oxidative Addition (Pd-cycle) and Nucleophilic Aromatic Substitution (
). Milder microwave conditions are required to prevent decomposition. -
C4-Bromo: "Phenyl-like" but deactivated. Requires higher temperatures (
) and electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. -
C5-C8 Bromo: Behaves like a standard aryl bromide; reactivity is governed by steric hindrance.
Part 2: Visualizing the Workflow
The following logic gate helps determine the optimal microwave parameters based on the specific brominated isomer and desired coupling.
Caption: Decision tree for optimizing microwave parameters based on the electronic and steric environment of the bromine handle.
Part 3: Validated Experimental Protocols
Protocol A: Rapid C-C Bond Formation (Suzuki-Miyaura)
Target Application: Library generation of biaryl isoquinolines.
Expertise Note: In microwave synthesis, the choice of solvent is critical. We utilize DME (Dimethoxyethane) because it couples well with microwave energy (moderate tan
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(aqueous) (2.0 equiv) -
Solvent: DME / Water (3:1 ratio)
Step-by-Step Methodology:
-
Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the 4-bromoisoquinoline (0.5 mmol) and aryl boronic acid (0.75 mmol).
-
Catalyst Addition: Add
(0.025 mmol). Critical: Add catalyst last to minimize oxidation before sealing. -
Solvent & Deoxygenation: Add DME (3 mL) and
(1 mL). Sparge with Argon for 30 seconds. Cap the vial immediately. -
Microwave Parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temp:
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High
-
-
Work-up: Cool to RT (using compressed air cooling feature). Dilute with EtOAc, wash with water/brine. Dry over
. -
Validation: Expected Yield >85%.
Data Summary: Thermal vs. Microwave
| Parameter | Thermal (Reflux) | Microwave ( | Advantage |
| Time | 12 - 18 Hours | 20 Minutes | 54x Faster |
| Yield | 65 - 72% | 88 - 94% | Cleaner Profile |
| Purity | Requires Column | Filtration often sufficient | Less byproduct |
Protocol B: C-N Cross-Coupling (Buchwald-Hartwig)
Target Application: Introduction of amine solubilizing groups.
Expertise Note: 1-Bromoisoquinoline is prone to hydrolysis under basic aqueous conditions. Therefore, we switch to anhydrous Toluene and an organic base (
Materials:
-
1-Bromoisoquinoline (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or XantPhos (4 mol%)
-
Base:
(1.5 equiv) -
Solvent: Anhydrous Toluene (3 mL)
Step-by-Step Methodology:
-
Glovebox/Schlenk: Ideally, load
and Catalyst/Ligand in an inert atmosphere. If not available, work quickly under an Argon stream. -
Sealing: Crimp the microwave vial with a Teflon-lined septum cap.
-
Irradiation:
-
Temp:
(Lower temp due to higher reactivity of C1 position). -
Time: 10 - 15 minutes.
-
Power: Max 200W (to prevent overshoot in low-absorbing toluene).
-
-
Purification: Filter through a Celite pad to remove Palladium black. Concentrate.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dehalogenation (Product is Isoquinoline) | Overheating or Hydride source present. | Reduce Temp by |
| Homocoupling (Bi-isoquinoline) | Oxygen in vessel. | Increase Argon sparging time. |
| Vessel Failure | Pressure limit exceeded. | Do not use DMSO/Water mixtures > |
| Low Conversion (C4-Bromo) | Steric hindrance.[1][2] | Switch ligand to XPhos or SPhos . Increase Temp to |
Part 5: References
-
Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega/PubMed.[1] (2024).[1][3] Demonstrates reduction of reaction times from 24h to 10 min with yields >90%.
-
Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling. PubMed Central. (2021).[3][4] Details Pd-catalyzed coupling on heteroaromatic bromides using aqueous systems.[3][5]
-
Solvent Choice for Microwave Synthesis. CEM Corporation. Technical guide on dielectric parameters (Tan Delta) for efficient heating.
-
Greener Alternatives for Synthesis of Isoquinoline. RSC Advances. (2025).[3][6] Comprehensive review of isoquinoline scaffold synthesis including microwave methodologies.
Sources
- 1. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Reductive Dehalogenation of Brominated Heterocycles
Introduction: The Strategic Removal of Bromine in Heterocyclic Chemistry
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast number of pharmaceutical agents. The strategic functionalization of these core structures is paramount to modulating their pharmacological properties. Bromination of heterocycles serves as a powerful synthetic tool, enabling regioselective elaboration of molecular complexity. However, the ultimate removal of the bromine atom—a process known as reductive dehalogenation or hydrodehalogenation—is often a critical final step to yield the target molecule. This process can be employed to remove a directing group after it has served its purpose or to introduce a hydrogen or deuterium atom at a specific position.[1]
While seemingly straightforward, the reductive dehalogenation of brominated heterocycles is nuanced. The rich electronic diversity and potential for catalyst inhibition by heteroatoms (such as nitrogen and sulfur) demand carefully optimized protocols. This guide provides an in-depth exploration of the mechanistic principles, key experimental variables, and field-proven protocols for achieving efficient and selective reductive dehalogenation.
Mechanistic Foundations & Strategic Considerations
The majority of modern reductive dehalogenation protocols rely on transition metal catalysis, most commonly with palladium. The generally accepted mechanism for palladium-catalyzed dehalogenation provides a logical framework for understanding and troubleshooting these reactions.
The Catalytic Cycle: A Three-Step Dance
The catalytic cycle can be simplified into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heterocyclic substrate, forming a Pd(II)-heteroaryl intermediate. This is often the rate-limiting step.
-
Hydride Transfer: A hydride (H⁻) from a donor molecule replaces the bromide on the palladium complex.
-
Reductive Elimination: The heteroaryl group and the hydride are eliminated from the palladium center, forming the desired C-H bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]
Caption: Generalized Catalytic Cycle for Reductive Dehalogenation.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of a reductive dehalogenation reaction hinges on the judicious selection of four key components: the catalyst, the hydride source, the solvent, and any additives like a base.
The Catalyst: Choosing Your Metallic Workhorse
While palladium is the most common choice, other metals offer unique advantages, particularly concerning cost and reactivity.
| Catalyst System | Advantages | Disadvantages | Best For... |
| Palladium (Pd) | Highly active and versatile. Broad functional group tolerance.[1] Extensive literature and predictable reactivity. | High cost. Can be sensitive to sulfur-containing heterocycles. | General-purpose dehalogenation of a wide range of brominated heterocycles, including pyridines, quinolines, and pyrroles.[3] |
| Nickel (Ni) | Cost-effective, earth-abundant metal. Can be highly effective for aryl bromides.[4] | Often requires higher temperatures or more reactive hydride sources. Can be more sensitive to air and moisture. | Large-scale synthesis where cost is a major factor. Selective removal of halogens used as protecting groups.[4] |
| Iron (Fe) | Extremely low cost and environmentally benign.[5] | Generally less active than Pd or Ni. May require specific ligands or reaction conditions to achieve high yields.[5] | "Green chemistry" applications and when noble metal contamination is a concern. Reductive couplings in aqueous media.[5] |
The Hydride Source: The Engine of the Reaction
The choice of hydride source is critical and directly impacts reaction conditions, safety, and functional group compatibility.
| Hydride Source | Delivery Method | Advantages | Disadvantages | Functional Group Tolerance |
| Hydrogen Gas (H₂) | Gas cylinder, balloon, or H-Cube® | Atom economical and produces no byproducts. Cost-effective for industrial applications.[1] | Flammable and requires specialized pressure equipment. Can reduce other functional groups (e.g., nitro, alkenes). | Moderate; can reduce other unsaturated groups. |
| Formic Acid (HCOOH) / Formate Salts | Liquid / Solid | Safer and easier to handle than H₂ gas.[6][7] Mild conditions often suffice. | Can be acidic, potentially affecting acid-sensitive substrates. | Good; generally compatible with esters, amides, and nitriles.[8] |
| Sodium Borohydride (NaBH₄) | Solid | Inexpensive, readily available, and powerful reducing agent.[9][10][11] | Can reduce carbonyls (ketones, aldehydes). Generates H₂ gas upon reaction with protic solvents.[12] | Poor; will reduce aldehydes and ketones. |
| Silanes (e.g., PMHS) | Liquid | Mild and highly selective. Low toxicity of byproducts. | Can be slower than other methods. May require an activator like fluoride.[13] | Excellent; compatible with most functional groups, including carbonyls. |
| Isopropanol | Liquid (Solvent) | Inexpensive, readily available, and acts as both solvent and hydride source. | Often requires higher temperatures.[14] | Good; generally well-tolerated by many functional groups. |
Experimental Protocols: From Theory to Practice
The following protocols are robust, well-established methods for the reductive dehalogenation of a variety of brominated heterocycles.
Protocol 1: Palladium on Carbon Catalyzed Transfer Hydrogenation
Principle: This is a classic and highly reliable heterogeneous catalysis method. Palladium on carbon (Pd/C) is used with a transfer hydrogenation agent like formic acid or ammonium formate, which are safer to handle than hydrogen gas. The catalyst can be easily removed by filtration.
Materials:
-
Brominated heterocyclic substrate (1.0 mmol)
-
Palladium on Carbon (10 wt% Pd, 0.05-0.10 mol equiv. Pd)
-
Ammonium formate (HCOONH₄, 3.0-5.0 equiv.) or Formic Acid (HCOOH, 3.0-5.0 equiv.)
-
Methanol (MeOH) or Ethanol (EtOH) (0.1-0.2 M concentration)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Celite® or a syringe filter for filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the brominated heterocycle (1.0 mmol) and the Pd/C catalyst (0.05-0.10 molar equivalents of Pd).
-
Add the solvent (MeOH or EtOH) to achieve a concentration of 0.1-0.2 M.
-
Begin stirring the suspension at room temperature.
-
Add the ammonium formate or formic acid in one portion.[6][8]
-
If necessary, heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality & Insights:
-
Why excess formate? The formate salt serves as the hydride donor; an excess ensures the reaction goes to completion.
-
Why filter through Celite®? Pd/C is a very fine powder that can pass through standard filter paper. Celite® provides a finer filtration medium, ensuring complete removal of the heterogeneous catalyst.
Protocol 2: Homogeneous Dehalogenation with PdCl₂(dppf) and Sodium Borohydride
Principle: This homogeneous method often proceeds under milder conditions (room temperature) and can be faster than heterogeneous systems.[9] The use of a specific ligand (dppf) helps to stabilize the palladium catalyst and prevent the formation of palladium black.
Materials:
-
Brominated heterocyclic substrate (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.01-0.05 mol equiv.)
-
Sodium borohydride (NaBH₄, 2.0-4.0 equiv.)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, optional but recommended, 2.0-4.0 equiv.)
-
Tetrahydrofuran (THF) or Dioxane, anhydrous (0.1-0.2 M)
-
Schlenk flask or oven-dried glassware, nitrogen or argon atmosphere
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the brominated heterocycle (1.0 mmol) and PdCl₂(dppf) (0.01-0.05 mol equiv.) in anhydrous THF.
-
Stir the solution at room temperature for 10-15 minutes.
-
Carefully add sodium borohydride in small portions. Caution: Hydrogen gas will evolve. Ensure adequate ventilation.
-
Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-3 hours at room temperature.
-
Once complete, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality & Insights:
-
Why an inert atmosphere? The active Pd(0) species is sensitive to oxidation.
-
Why TMEDA? TMEDA can chelate with the sodium ions of NaBH₄, increasing its solubility and reactivity, and can also stabilize the palladium catalyst.[9]
-
Why portion-wise addition of NaBH₄? To control the rate of hydrogen gas evolution and prevent a dangerous pressure buildup.[12]
Caption: General Experimental Workflow for Reductive Dehalogenation.
Conclusion and Outlook
The reductive dehalogenation of brominated heterocycles is an indispensable transformation in contemporary organic synthesis. An understanding of the underlying catalytic mechanism allows for the rational selection of catalysts, hydride sources, and reaction conditions. The protocols detailed herein for both heterogeneous and homogeneous systems provide robust starting points for a wide array of substrates. As the field continues to evolve, the development of more sustainable and cost-effective catalysts, particularly those based on earth-abundant metals like iron and nickel, will undoubtedly broaden the applicability and environmental friendliness of this crucial synthetic operation.
References
-
ResearchGate. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
National Center for Biotechnology Information. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing). [Link]
-
ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
- Google Patents. (n.d.).
-
TSI Journals. (n.d.). ELECTROCHEMICAL REDUCTIVE DEHALOGENATION OF BROMINATED ORGANIC COMPOUNDS IN WATER- METHANOL MEDIA ON A BORON DOPED DIAMOND ELECT. [Link]
-
MDPI. (n.d.). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. [Link]
-
National Center for Biotechnology Information. (2014). A catalytic borylation/dehalogenation route to o-fluoro arylboronates - PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
National Center for Biotechnology Information. (2019). Reductive debromination of decabromodiphenyl ether by iron sulfide-coated nanoscale zerovalent iron: mechanistic insights from Fe(II) dissolution and solvent kinetic isotope effects - PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. [Link]
-
National Center for Biotechnology Information. (2008). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. [Link]
-
ResearchGate. (2023). Reductive dehalogenation pathways and inhibition mechanisms of 2,5-dichloronitrobenzene in UV/sulfite advanced reduction process. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
ResearchGate. (n.d.). Reaction conditions for reductive dehalogenation of bromoacetophenone (BrAPN) to acetophenone (APN). [Link]
-
MDPI. (n.d.). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. [Link]
-
ResearchGate. (2016). A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. [Link]
-
ACS Publications. (2014). A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates | Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions. [Link]
-
ACS Publications. (n.d.). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts | The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic dearomative hydroboration of heteroaromatic compounds | Request PDF. [Link]
-
ResearchGate. (n.d.). (a) Photocatalytic reductive dehalogenation, sp³-C coupling, and... | Download Scientific Diagram. [Link]
-
Royal Society of Chemistry. (2015). Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - Chemical Science (RSC Publishing). [Link]
-
National Center for Biotechnology Information. (2005). Characterization of Fe(III) Reduction by Chlororespiring Anaeromxyobacter dehalogenans - PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. [Link]
-
ACS Publications. (n.d.). Reduction of organic halogen compounds by sodium borohydride. [Link]
-
ResearchGate. (2009). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis | Request PDF. [Link]
-
ResearchGate. (2019). (PDF) Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. [Link]
-
Sci-Hub. (n.d.). Photocatalytic Oxidation of Bromide to Bromine. [Link]
-
Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Keldysh Institute of Applied Mathematics. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]
-
Semantic Scholar. (n.d.). Formic Acid as a Hydride Donor : Reduction of Acid Chlorides to Aldehydes Table I. [Link]
-
ScholarWorks@CWU. (n.d.). Development and Evaluation of a Borohydride-palladium System for Selective Reduction of the C=C Bond of α,β. [Link]
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]
-
Organic Chemistry Portal. (n.d.). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. [Link]
-
ACS Publications. (2024). Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis | Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Reductive debromination products of heterodimers 12 or 14. [Link]
-
ACS Publications. (n.d.). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. [Link]
-
ChemRxiv. (n.d.). Mechanistic Insights into Formic Acid Dehydrogenation and Carbon dioxide Amidation Using Electrophilic Ru(II). [Link]
-
National Center for Biotechnology Information. (2005). Mechanisms and products of surface-mediated reductive dehalogenation of carbon tetrachloride by Fe(II) on goethite - PubMed. [Link]
-
National Center for Biotechnology Information. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PubMed. [Link]
-
ACS Publications. (n.d.). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes | Journal of the American Chemical Society. [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 13. A catalytic borylation/dehalogenation route to o-fluoro arylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
Application Note: 1,7-Dibromoisoquinolin-3-amine as a Trifunctional Scaffold for Anticancer Drug Discovery
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and oncology drug discovery. It focuses on the strategic utilization of 1,7-Dibromoisoquinolin-3-amine as a privileged scaffold for generating diverse anticancer libraries.
Executive Summary & Strategic Rationale
In the pursuit of novel anticancer agents, the isoquinoline pharmacophore remains a cornerstone due to its ability to mimic adenosine in the ATP-binding pocket of kinases (e.g., CDK, EGFR, VEGFR) and intercalate into DNA topoisomerase complexes.
This compound (CAS: 1192815-02-3) represents a high-value "trifunctional" building block. Its structural uniqueness lies in the orthogonal reactivity of its three handles:
-
C1-Bromo: Highly electrophilic (α-to-nitrogen), susceptible to SNAr and rapid Pd-catalyzed oxidative addition.
-
C7-Bromo: A standard aryl bromide, requiring robust catalytic conditions for cross-coupling.
-
C3-Amine: An exocyclic nucleophile, ideal for amide/urea formation to establish hydrogen bonding networks (e.g., with the "hinge region" of kinases).
This guide details the protocols for the regioselective functionalization of this scaffold, enabling the rapid synthesis of SAR (Structure-Activity Relationship) libraries.
Chemical Space & Design Logic
The power of this scaffold lies in its sequential programmability. By exploiting the electronic differences between the C1 and C7 positions, researchers can install distinct pharmacophores without protecting groups.
Reactivity Hierarchy
-
Most Reactive (Position 1): The C1-Br bond is activated by the adjacent ring nitrogen (electron-deficient pyridine-like character). It reacts first in Pd-catalyzed cross-couplings or nucleophilic displacements.
-
Moderately Reactive (Position 7): The C7-Br bond behaves like a typical bromobenzene derivative. It remains intact under mild conditions used for C1 functionalization.
-
Nucleophilic (Position 3): The amine is available for late-stage derivatization (acylation/sulfonylation) to fine-tune solubility and target affinity.
Visualization of Reactivity
Figure 1: Orthogonal reactivity map of the this compound scaffold.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: While commercial availability varies, the most efficient synthesis was described by Frohn et al. (2007).
Reference Method: The synthesis typically involves the cyclization of 2-cyano-4-bromobenzyl cyanide (or equivalent dinitriles) under acidic conditions (HBr/AcOH), followed by treatment with POBr3 if the hydroxy intermediate is formed.
-
Citation: Frohn, M. et al. "An efficient synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines..."[1] Tetrahedron Lett.[2][3][4]2007 .[2][3][5]
Protocol B: Regioselective C1-Functionalization (Suzuki Coupling)
Objective: Selectively install an aryl group at C1 without affecting C7.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
DME (Dimethoxyethane) / Ethanol (1:1)
Step-by-Step:
-
Dissolution: In a microwave vial, dissolve the isoquinoline scaffold in degassed DME/EtOH.
-
Addition: Add the aryl boronic acid, aqueous Na2CO3, and Pd catalyst under an argon atmosphere.
-
Reaction: Heat at 60°C (oil bath) for 4–6 hours. Critical: Do not exceed 80°C to avoid premature coupling at C7.
-
Monitoring: Monitor by TLC/LC-MS. The C1-product (monocoupled) typically elutes faster than the starting material.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Sequential C7-Functionalization
Objective: Install a second diversity element at C7 on the C1-substituted intermediate.
Materials:
-
C1-Substituted Intermediate (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Pd(dppf)Cl2 (5 mol%) - More robust catalyst recommended
-
K3PO4 (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: Combine intermediate, boronic acid, base, and catalyst in a pressure vial.
-
Reaction: Heat at 100–110°C for 12–18 hours.
-
Note: The higher temperature is required to activate the electron-neutral C7 bromide.
-
Purification: Isolate the 1,7-disubstituted product via silica gel chromatography.
Protocol D: N3-Derivatization (Kinase Hinge Binding)
Objective: Convert the amine into a urea or amide to mimic the adenine motif of ATP.
Option D1: Urea Formation (Targeting VEGFR/PDGFR)
-
Dissolve the 1,7-disubstituted amine in anhydrous THF.
-
Add Isocyanate (1.1 equiv) and TEA (1.5 equiv).
-
Stir at RT for 2 hours.
-
Precipitate the product with diethyl ether or purify via HPLC.
Biological Evaluation: In Vitro Anticancer Screening[6][7][8][9]
Once the library is synthesized, compounds must be validated for efficacy.
Protocol E: Cell Viability Assay (MTT)
Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7, HCT116).
-
Seeding: Plate cancer cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add compounds (dissolved in DMSO) in serial dilutions (e.g., 0.01 µM to 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Data Presentation: Hypothetical SAR Table
Summarize your findings in this format:
| Compound ID | R1 (Pos 1) | R2 (Pos 7) | R3 (Pos 3) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| ISOQ-001 | Phenyl | Br | NH2 | 12.5 | 15.0 |
| ISOQ-002 | 4-F-Phenyl | Br | NH2 | 5.2 | 6.1 |
| ISOQ-003 | 4-F-Phenyl | 3-Pyridine | NH2 | 1.1 | 0.9 |
| ISOQ-004 | 4-F-Phenyl | 3-Pyridine | Urea-Et | 0.045 | 0.030 |
Synthesis Workflow Diagram
Figure 2: Sequential functionalization workflow for library generation.
References
-
Frohn, M., Bürli, R. W., Riahi, B., & Hungate, R. (2007). An efficient synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines: versatile templates for the preparation of functionalized isoquinolines.[1][2][3][6] Tetrahedron Letters, 48(12), 2163-2166.
-
Potikha, L., et al. (2021).[7] Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52987757, 7-Bromoisoquinolin-3-amine. [8]
-
Kruschel, R., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 8. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing side reactions in Suzuki coupling of dibromoisoquinolines
Topic: Preventing Side Reactions in Suzuki Coupling of Dibromoisoquinolines Status: Active Support Ticket ID: ISOQ-PD-001
The Regioselectivity Matrix & Reactivity Logic
Executive Summary: Coupling dibromoisoquinolines (specifically 1,3- and 5,8- isomers) presents a tripartite challenge: Regiocontrol , Catalyst Poisoning , and Hydrodehalogenation .
The isoquinoline nucleus is electronically biased. The C1 position (adjacent to nitrogen) is significantly more electron-deficient (
Reactivity Hierarchy (Oxidative Addition Rates):
-
The Trap: While C1 is kinetically favored, high temperatures or unhindered ligands can erode this selectivity, leading to "regio-leakage" (coupling at C3) or double coupling.
-
The Poison: The isoquinoline nitrogen lone pair is a potent
-donor. It effectively competes with phosphines for the Pd(II) center, forming inactive [Pd(Ar)(L)(Isoquinoline)] complexes.
Troubleshooting Guide (Symptom-Based)
Issue A: "I'm getting a mixture of mono- and di-coupled products."
Diagnosis: Loss of Kinetic Control. Root Cause: The reaction temperature is too high, or the catalyst is too active/unhindered, lowering the energy barrier difference between C1 and C3 insertion. Corrective Action:
-
Temperature Drop: Lower reaction temperature to 40–60°C. C1 coupling often proceeds at mild temperatures due to the activation by the adjacent nitrogen.
-
Stoichiometry Control: Use exactly 0.95–1.0 equivalents of boronic acid. Do not use excess until the second coupling is desired.
-
Base Switch: Switch from strong bases (
, ) to milder bases ( , ) to slow the transmetallation step.
Issue B: "My product mass is M-78 or M-80 (Loss of Bromine)."
Diagnosis: Hydrodehalogenation.
Root Cause:
-
Alcoholic Solvents: Isopropanol or Ethanol acting as hydride sources.
-
Trace Water: Facilitating protonolysis of the Pd-Ar bond.
-
"Stalled" Catalytic Cycle: If transmetallation is slow (due to sterics), the Pd(II)-Ar species waits and eventually scavenges a hydride. Corrective Action:
-
Solvent Swap: Move to strictly anhydrous aprotic solvents (THF, Dioxane, Toluene). Avoid alcohols completely.
-
Ligand Upgrade: Use bulky, electron-rich ligands (e.g., XPhos , SPhos ). These facilitate rapid reductive elimination, leaving less time for the side reaction to occur.
Issue C: "The reaction turns black immediately and yields <10%."
Diagnosis: Catalyst Decomposition / N-Poisoning. Root Cause: The isoquinoline nitrogen is binding to the Palladium, displacing the ligand and causing the Pd to aggregate into inactive Pd-black. Corrective Action:
-
The "Buchwald" Shield: Use dialkylbiaryl phosphine ligands (e.g., XPhos , RuPhos ). The steric bulk of the lower aryl ring creates a "roof" over the Pd center, physically preventing the isoquinoline nitrogen from coordinating while still allowing the oxidative addition of the C-Br bond.
Visualizing the Pathways
The following diagram illustrates the competition between the desired catalytic cycle and the three major failure modes: Poisoning, Hydrodehalogenation, and Homocoupling.
Caption: Figure 1. Competitive pathways in isoquinoline coupling. Red paths indicate failure modes (Poisoning, Dehalogenation) competing with the blue/green productive cycle.
Optimized Experimental Protocols
Protocol A: Site-Selective C1-Coupling of 1,3-Dibromoisoquinoline
Target: Mono-functionalization at the C1 position with >95:5 regioselectivity.
Reagents & Setup:
-
Substrate: 1,3-Dibromoisoquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst:
(2 mol%) + (4 mol%) OR (for difficult substrates). -
Base: Aqueous
(2.0 M, 2.0 equiv). -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (only if dehalogenation is not observed).
Step-by-Step:
-
Degassing: Charge solid reagents into the flask. Evacuate and backfill with Argon (
). This is critical to prevent homocoupling (See Ref 4). -
Solvent Addition: Add sparged solvents via syringe.
-
Temperature Ramp: Heat to 50°C . Do not reflux initially. Monitor by HPLC/UPLC at 1 hour.
-
Checkpoint:
-
If C1-product > 80% and starting material < 10%: Stop heating.
-
If C1-product < 50%: Increase temp to 65°C.
-
If C3-product (regio-impurity) appears: Stop immediately; the temperature is too high.
-
Protocol B: "Rescue" Protocol for Dehalogenation-Prone Substrates
Target: Coupling 5,8-dibromoisoquinoline or electron-deficient systems without losing Bromine.
Reagents & Setup:
-
Catalyst: Pd-XPhos G3 or Pd(OAc)2 + XPhos (1:2 ratio). Why: Bulky ligand prevents N-poisoning and speeds up reductive elimination.
-
Base:
(anhydrous, finely ground). Why: Anhydrous base prevents hydrolysis pathways. -
Solvent: Anhydrous 1,4-Dioxane.
Step-by-Step:
-
Drying: Flame-dry the reaction vessel. Moisture is the enemy here.
-
Mixing: Combine Substrate (1.0 eq), Boronic Acid (1.1 eq), Base (2.0 eq), and Catalyst (2-5 mol%).
-
Inerting: Sparge the solvent with Argon for 20 minutes before adding to the solids.
-
Reaction: Heat to 80°C. The bulky XPhos ligand requires higher energy to turnover but protects the metal center.
Data Summary: Ligand Effects on Side Reactions[1][2]
| Ligand System | Regioselectivity (C1:C3) | Risk of N-Poisoning | Risk of Dehalogenation | Recommended Use |
| High | High | Moderate | Standard substrates (1,3-dibromo). | |
| Moderate | Moderate | Low | Fast coupling; good for 5,8-isomers. | |
| XPhos | High | Very Low | Very Low | "Problem" substrates; prevents poisoning. |
| Low | Low | High | Avoid (too active, leads to mixtures). |
FAQ
Q: Can I use microwave heating? A: Caution is advised. Microwave heating is excellent for speed but often results in "hot spots" that ruin regioselectivity in 1,3-dihalo systems. If you must use MW, use a "Powermax" setting (active cooling) to keep the bulk temperature precise.
Q: Why is my boronic acid turning into a dimer (homocoupling)? A: This is an oxidative process driven by dissolved oxygen. If you see significant homocoupling, your inert gas line is likely compromised, or you did not sparge the solvent long enough. (See Ref 4).
Q: Does the C5/C8 position react? A: Only under forcing conditions. In a 5,8-dibromo system, the positions are electronically similar. You will likely get a statistical mixture unless there is a steric differentiator nearby (e.g., a substituent at C4).
References
-
Mechanistic Overview of Suzuki Coupling: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).[1][2] Retrieved from
-
Catalyst Poisoning by N-Heterocycles: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (ResearchGate).[3][4] Retrieved from
-
Prevention of Hydrodehalogenation: How to avoid dehalogenation side reactions in Suzuki coupling. (BenchChem Technical Guide). Retrieved from
-
Suppression of Homocoupling: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (ACS Publications).[5] Retrieved from
-
Ni/Pd Catalysis on Heterocycles (Comparative Reactivity): Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (Royal Society of Chemistry). Retrieved from
Sources
Technical Support Center: Thermal Dynamics in Brominated Isoquinoline Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Thermal Management for Regioselectivity and Safety in Isoquinoline Bromination
Executive Summary: The Thermal Tightrope
Welcome to the technical support center. If you are working with isoquinolines, you are likely fighting two opposing forces: the electron-deficient pyridine ring (which resists electrophilic attack) and the electron-rich benzene ring (which is prone to non-selective substitution).
Temperature is your primary lever for control. In bromination, temperature dictates the regiochemical outcome (C5 vs. C8 vs. C4). In functionalization (Lithium-Halogen exchange), it dictates chemoselectivity (Exchange vs. Nucleophilic Addition). This guide addresses the specific thermal failure points reported by our user base.
Troubleshooting Module: Electrophilic Bromination (C5-Selectivity)
Context: The most common pathway to 5-bromoisoquinoline is the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid (
FAQ 1: "I am observing significant amounts of 8-bromoisoquinoline and dibromo- impurities. Why?"
Diagnosis: Loss of Kinetic Control.
Root Cause: The C5 position is kinetically favored, while the C8 position is thermodynamically competitive at higher temperatures.
The Mechanism: In concentrated acid, the isoquinoline nitrogen is protonated (
Corrective Action:
-
The "Deep Chill" Protocol: You must maintain the internal temperature (not just the bath temperature) between -22°C and -26°C during NBS addition.[1]
-
Swamping Catalyst: Ensure the acid concentration is
. Water acts as a base, reducing the concentration of the directing species.
FAQ 2: "The reaction temperature spiked uncontrollably upon NBS addition (Exotherm)."
Diagnosis: Thermal Runaway / Mass Transfer Failure. Root Cause: The bromination of protonated isoquinoline is highly exothermic. Adding solid NBS too quickly creates localized "hot spots" where the temperature exceeds the regioselectivity threshold before the cooling bath can compensate.
Corrective Action:
-
Dosing Strategy: Do not add NBS all at once. Divide the stoichiometric charge into 5-10 aliquots.
-
Wait States: Allow the internal temperature to return to -25°C between every addition.
-
Monitoring: Use a digital internal probe with a fast refresh rate, not a glass thermometer.
Data: Temperature Impact on Selectivity (Approximation based on kinetic trends [1])
| Internal Temp (°C) | C5-Bromo (Target) | C8-Bromo (Impurity) | Di-bromo Species |
| -25°C to -22°C | >95% | <3% | <2% |
| -10°C to 0°C | ~85% | ~10% | ~5% |
| > 25°C | <60% | >20% | >20% |
Troubleshooting Module: Lithium-Halogen Exchange (Cryogenic)
Context: Converting 5-bromoisoquinoline to 5-lithioisoquinoline for coupling.
FAQ 3: "My yield is near zero, and I see alkylated byproducts (butyl-isoquinoline). Is my n-BuLi bad?"
Diagnosis: Nucleophilic Attack on the Azomethine Bond. Root Cause: The C1=N bond in isoquinoline is highly electrophilic. At temperatures above -60°C, n-butyllithium acts as a nucleophile (attacking C1) rather than a base (Li-Hal exchange). This is a "race condition" between exchange and addition [3].
Corrective Action:
-
The -78°C Hard Limit: The reaction must be performed strictly at or below -78°C.
-
Inverse Addition: Consider adding the n-BuLi to the bromide (if solubility permits) to keep the bromide in excess, or ensure extremely slow addition of bromide to Li to maintain low temp.
-
Solvent Choice: Use THF/Ether mixtures to depress the freezing point if going below -78°C is necessary (e.g., -100°C for highly reactive substrates).
Visualizing the Decision Matrix
The following diagram illustrates the critical decision points for synthesis based on thermal constraints.
Caption: Decision tree for selecting thermal conditions based on regiochemical targets (C4 vs C5) and reaction type (EAS vs Metalation).
Validated Protocol: Synthesis of 5-Bromoisoquinoline
Source: Adapted from Organic Syntheses (Coll. Vol. 11, p. 393) [1]. Safety Warning: This reaction involves concentrated sulfuric acid and generates significant heat.
Equipment Setup:
-
3-Neck Round Bottom Flask (1L).[1]
-
Mechanical Stirrer (Magnetic stirring is insufficient for the viscous acid slurry at low temps).
-
Internal Low-Temperature Thermometer.
-
Dry Ice/Acetone Bath.[1]
Step-by-Step Methodology:
-
Acid Charge: Charge the flask with Concentrated
(340 mL) . Cool to 0°C . -
Substrate Addition: Add Isoquinoline (44.0 g, 330 mmol) dropwise.
-
Critical Control Point: Maintain internal temperature < 30°C .[1] The acid-base reaction is exothermic.
-
-
The Deep Chill: Cool the resulting solution to -25°C using the Dry Ice/Acetone bath.
-
Reagent Addition (The Danger Zone): Add N-Bromosuccinimide (NBS) (76.4 g, 429 mmol) in small portions.
-
Critical Control Point: Adjust addition rate to keep internal temp between -22°C and -26°C .
-
Note: If temp spikes > -10°C, stop addition immediately and re-cool.
-
-
Incubation: Stir at -22°C for 2 hours, then allow to warm slightly to -18°C for 3 hours.
-
Quench: Pour onto crushed ice (1 kg). Neutralize carefully with
(exothermic!).
References
-
Woerpel, K. A., et al. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline." Organic Syntheses, vol. 86, 2009, pp. 146-160. Link
-
Mitchell, G., et al. "Regioselective Bromination of Isoquinoline."[2] Journal of the Chemical Society, Perkin Transactions 1, 1974. (Mechanistic grounding for acid-mediated selectivity).
-
Song, J. J., et al. "Organometallic Methods for Isoquinoline Functionalization." Journal of Organic Chemistry, vol. 75, no. 4, 2010. Link (Context for cryogenic Li-Hal exchange stability).
-
Scientific Update. "A Dangerous Bromance: Safety Hazards of NBS." Scientific Update, Feb 2024. Link
Sources
Technical Support Center: Scaling Up the Synthesis of 1,7-Dibromoisoquinolin-3-amine
Welcome to the technical support center for the synthesis of 1,7-Dibromoisoquinolin-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize, troubleshoot, and scale up this important heterocyclic building block. As a molecule with potential applications in drug discovery, its efficient synthesis is of considerable interest.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common and complex challenges encountered during its preparation.
Part 1: Synthesis Overview & Strategic Considerations
The synthesis of this compound is not a trivial one-step process. It requires careful strategic planning to control the regioselectivity of the bromination and to manage the electronic properties of the isoquinoline core throughout the synthesis. A logical retrosynthetic analysis suggests that the most viable forward synthesis involves the initial preparation of isoquinolin-3-amine, followed by a controlled dibromination.
Proposed Synthetic Workflow
The following diagram outlines a plausible and common synthetic approach. The primary challenges often arise during the bromination step, where control of stoichiometry and reaction conditions is paramount to achieving the desired 1,7-disubstitution pattern.
Caption: High-level workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. The questions are categorized by the synthetic stage for clarity.
Category 1: Isoquinolin-3-amine Synthesis (Starting Material)
Question: My initial synthesis of the isoquinolin-3-amine precursor from commercially available materials is low-yielding. What are the common pitfalls?
Answer: The synthesis of the isoquinolin-3-amine core is foundational, and low yields here will significantly impact your overall output. Several methods exist, including those starting from 2-alkynylbenzamides or via multi-component reactions.[2]
-
Causality: The cyclization step is often sensitive to reaction conditions. For instance, in reactions involving intramolecular cyclization, the choice of catalyst and solvent is critical. Inadequate temperature control can lead to side reactions or decomposition of intermediates. The purity of starting materials is also crucial; impurities can poison catalysts or interfere with the reaction mechanism.
-
Troubleshooting Steps:
-
Re-evaluate Your Route: Numerous modern methods for synthesizing aminoisoquinolines have been developed, some involving rhodium(III)-catalyzed C-H activation or gold(III)-mediated domino reactions.[2][3][4] These may offer higher yields and milder conditions than classical methods.
-
Optimize Reaction Conditions: Systematically screen solvents, temperatures, and reaction times. For catalyzed reactions, catalyst loading and ligand choice can dramatically affect yield. Ensure strict anhydrous and inert atmosphere conditions if your chosen reaction is sensitive to air or moisture.
-
Purify Starting Materials: Ensure your initial precursors are of high purity. For example, if starting from an aniline derivative, it may need to be freshly distilled or recrystallized.
-
Category 2: The Dibromination Step
Question: I am attempting the dibromination of isoquinolin-3-amine and getting a complex mixture of products. How can I control the regioselectivity to favor the 1,7-dibromo isomer?
Answer: This is the most challenging step of the synthesis. The isoquinoline ring system has multiple positions susceptible to electrophilic bromination, and the directing effects of the amino group and the ring nitrogen must be carefully managed.
-
Mechanistic Insight: The 3-amino group is a strong activating group, directing electrophiles to the ortho (position 4) and para (positions 1 and 6) positions. The ring nitrogen is deactivating. Bromination of isoquinoline itself often yields 5-bromoisoquinoline.[5] The combination of these factors can lead to a mixture of isomers. Achieving the 1,7-disubstitution pattern requires overcoming the natural reactivity of other positions.
-
Troubleshooting & Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine (Br₂). Using a reagent like N,N'-dibromoisocyanuric acid in a strong acid might also offer different selectivity.[5]
-
Solvent and Acidity: The reaction medium is critical. Performing the bromination in a strong acid like sulfuric acid or trifluoromethanesulfonic acid can protonate the ring nitrogen, altering the electronic distribution and directing effects within the ring system.[5][6] This can help favor substitution on the benzene ring portion over the pyridine ring.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or below) and slowly warm to room temperature. This can help control the reaction rate and improve selectivity by favoring the thermodynamically more stable product.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of slightly more than 2.0 equivalents is necessary, but a large excess will likely lead to over-bromination and the formation of tri- or tetra-brominated species. A stepwise addition of the brominating agent can also improve control.
-
Question: My main byproduct is the 5-bromoisomer, which is difficult to separate. Why is this forming and how can it be minimized?
Answer: The formation of 5-bromoisomers is a known issue in the functionalization of isoquinolines.[7]
-
Causality: The C5 position is often kinetically favored for electrophilic attack on the isoquinoline core due to its electronic properties.[5] Even with the directing influence of the 3-amino group, this pathway can compete, especially under harsh reaction conditions.
-
Mitigation Strategies:
-
Protecting Groups: Consider temporarily protecting the 3-amino group (e.g., as an acetyl or Boc derivative). This will change its directing ability and may alter the regioselectivity of the bromination. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: As mentioned previously, running the reaction in a strong acid at low temperatures is your best strategy to influence the regiochemical outcome. The protonated form of the isoquinoline may disfavor attack at the 5-position.
-
Category 3: Alternative Synthetic Approaches
Question: Could a Sandmeyer reaction be a viable alternative to direct bromination?
Answer: A Sandmeyer reaction is a powerful tool for converting an aromatic amine into a halide via a diazonium salt intermediate.[8][9] In this context, it could be used in two ways:
-
Start with a diaminoisoquinoline and convert one of the amino groups to a bromide.
-
Start with an aminobromoisoquinoline, introduce a nitro group, reduce it to an amine, and then perform the Sandmeyer reaction.
-
Feasibility Analysis: While plausible, this approach adds several steps to the synthesis, which may lower the overall yield. The key challenge would be the synthesis of the required diamine or nitro-amino precursors with the correct regiochemistry. Diazonium salts of heterocyclic amines can also be unstable.[7]
-
Recommendation: Direct bromination, while challenging to optimize, is likely the more atom-economical and scalable approach. A Sandmeyer route should be considered a secondary, exploratory option if direct bromination proves intractable.
Category 4: Work-up and Purification
Question: The crude product from my bromination reaction is a dark, intractable solid with poor solubility. What is a recommended work-up and purification strategy?
Answer: The planar, halogenated, and amine-functionalized structure of this compound can lead to poor solubility and difficulty in handling.[10]
-
Work-up Protocol:
-
Quenching: After the reaction is complete, carefully quench the mixture by pouring it onto ice.
-
Basification: Slowly neutralize the acidic solution with a base like aqueous ammonia or sodium carbonate until the pH is basic (pH 8-9). This will deprotonate the amine and the isoquinoline nitrogen, precipitating the crude product. Maintain a low temperature during neutralization.
-
Filtration: Collect the precipitated solid by filtration, wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like hexane or ether) to remove highly non-polar impurities.
-
-
Purification Strategy:
-
Solvent Screening for Recrystallization: Due to poor solubility, finding a suitable recrystallization solvent is key. Try polar aprotic solvents like DMF or DMSO, potentially as part of a solvent/anti-solvent system (e.g., dissolving in hot DMF and adding water or isopropanol dropwise until turbidity is observed, then allowing to cool slowly).
-
Column Chromatography: If recrystallization fails, column chromatography is the next step.
-
Solvent System: A gradient elution on silica gel is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~1%) to the mobile phase can help prevent the basic amine product from streaking on the acidic silica gel.
-
Solubility: To load the sample onto the column, dissolve the crude material in a minimal amount of a strong solvent like dichloromethane or DMF and adsorb it onto a small amount of silica gel. Then, evaporate the solvent to get a dry powder, which can be loaded onto the column.
-
-
Part 3: Experimental Protocols and Data
The following protocol is a representative, non-optimized procedure based on established chemical principles for similar transformations. Researchers should perform their own optimization.
Representative Protocol: Dibromination of Isoquinolin-3-amine
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add isoquinolin-3-amine (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to -5 °C. Slowly add concentrated sulfuric acid (98%) while keeping the internal temperature below 10 °C until the starting material is fully dissolved.
-
Bromination: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.1 eq) in concentrated sulfuric acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Place the beaker in an ice bath and slowly add concentrated aqueous ammonia to neutralize the acid to a pH of ~9. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash it extensively with deionized water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude solid under vacuum. Purify via column chromatography (Silica gel, gradient of ethyl acetate in hexane with 1% triethylamine) or recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Table of Key Parameters & Expected Observations
| Parameter | Recommended Value/Range | Rationale & Notes |
| Starting Material | Isoquinolin-3-amine[11] | Ensure high purity (>97%) to avoid side reactions. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents of NBS | 2.05 - 2.2 eq | A slight excess is needed to drive the reaction to completion. |
| Solvent | Conc. H₂SO₄ or CF₃SO₃H | Protonates the heterocycle, influencing regioselectivity.[5] |
| Temperature | -5 °C to Room Temperature | Low temperature at the start is crucial for controlling selectivity. |
| Reaction Time | 12 - 24 hours | Reaction is typically slow; monitor by LC-MS for completion. |
| Work-up pH | 8 - 9 | Ensures the product is in its free base form for extraction/filtration. |
| Purification | Column Chromatography | Often necessary due to the formation of isomeric byproducts. |
References
-
Yuan, Z., et al. (2021). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, B., et al. (2021). Synthesis of 1-Benzyl-, 1-Alkoxyl-, and 1-Aminoisoquinolines via Rhodium(III)-Catalyzed Aryl C–H Activation and Alkyne Annulation. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, R. P., et al. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, H., et al. (2012). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Isoquinoline Synthesis. Available at: [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
PubChem. 7-Bromoisoquinolin-3-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Isoquinolin-3-Amine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Gouliaev, A. H., & Brown, W. D. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Sources
- 1. CAS 1192815-02-3: 7-Bromo-3-isoquinolinamine | CymitQuimica [cymitquimica.com]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying aminoisoquinoline products
The following guide is structured as a Technical Support Center for researchers working with aminoisoquinoline derivatives. It prioritizes troubleshooting real-world issues over generic textbook advice.
Subject: Advanced Recrystallization & Purification Protocols Ticket Type: Technical Guide | Troubleshooting Applicable Compounds: 5-Aminoisoquinoline, 8-Aminoisoquinoline, and related heterocyclic amine precursors.
Core Solvent Strategy: The Solubility Matrix
Issue: "My compound is too soluble in methanol but insoluble in hexane. What system yields the best recovery?"
Aminoisoquinolines are bicyclic aromatic amines with a basic nitrogen. They exhibit high solubility in protic solvents due to hydrogen bonding and moderate lipophilicity. The most common failure mode in solvent selection is using a single solvent that either holds the product in the mother liquor (low yield) or forces rapid precipitation of impurities (low purity).
Recommended Solvent Systems
The following table summarizes solvent efficacy based on experimental yield and purity data for isoquinoline derivatives.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (Abs.) | Primary | ⭐⭐⭐ (High) | Best balance of solubility vs. temperature. Often yields stable polymorphs (e.g., Form II) rather than metastable oils [1]. |
| Isopropanol (IPA) | Primary | ⭐⭐⭐⭐ (Best) | Slightly lower solubility than EtOH, leading to higher recovery yields upon cooling. Excellent for 5-aminoisoquinoline [2]. |
| EtOH : Water (2:1) | Binary | ⭐⭐⭐ (Good) | Use for highly polar salts (e.g., HCl salts). Water suppresses solubility of non-polar impurities but increases drying time [3]. |
| Toluene | Selective | ⭐⭐ (Risky) | Good for removing non-polar tars, but high risk of "oiling out" due to poor interaction with the amino group. |
| Acetonitrile | Primary | ⭐⭐ (Specific) | Used often in microwave synthesis workups. Can be effective but often retains colored impurities [4]. |
Protocol: The "Cloud Point" Method (Binary Solvent)
For maximum recovery of free-base aminoisoquinolines:
-
Dissolve crude solid in minimum hot Isopropanol (IPA) (~80°C).
-
Add hot n-Heptane dropwise until a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of hot IPA to clear the solution.
-
Allow to cool to room temperature undisturbed (2–4 hours) before moving to 4°C.
Troubleshooting: The "Oiling Out" Crisis
Issue: "Upon cooling, my product separates as a brown goo/oil droplets instead of crystals."
Diagnosis: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. It is caused by:
-
Impurities: They depress the melting point of your solid below the solvent's boiling point.[1]
-
Supersaturation: Cooling too fast traps solvent in the crystal lattice, forming a solvated oil.
-
Solvent Mismatch: The solvent boiling point > Product melting point (in solution).[2]
The Rescue Workflow
Do not discard the oil. Follow this logic flow to recover the batch.
Figure 1: Decision matrix for rescuing an oiled-out aminoisoquinoline batch. The priority is to lower the saturation to prevent liquid-liquid phase separation [5].
Impurity Scavenging: Removing Color & Oxidation
Issue: "My product is 98% pure by HPLC but looks like brick dust (red/brown). It should be white/pale yellow."
Diagnosis: Aminoisoquinolines are electron-rich and prone to N-oxidation or forming conjugated quinoid-like impurities upon air exposure. These impurities are often planar and highly polar [6].
The Activated Carbon Protocol
Note: Do not use loose carbon on a small scale (<500mg) as yield loss is high. Use a carbon-impregnated filter or silica plug instead.
-
Dissolution: Dissolve crude material in Ethanol (not Toluene/DCM, as carbon works best in polar solvents).
-
Adsorbent Addition: Add Activated Charcoal (10-20 wt% of crude mass) .
-
Tip: Use "Norit A" or equivalent high-surface-area carbon.
-
-
Digestion: Heat to reflux for 15–30 minutes. Do not boil vigorously without stirring, as carbon causes bumping.[3]
-
Filtration: Filter hot through a Celite (diatomaceous earth) pad.
-
Critical: The Celite prevents fine carbon particles from contaminating the filtrate.[4]
-
-
Crystallization: Proceed with cooling the clear yellow filtrate.
Salt Switching Strategies
Issue: "The free base will not crystallize no matter what solvent I use."
Solution: Convert the aminoisoquinoline to a salt. Salts have higher melting points and different solubility profiles, often bypassing the "oiling out" phase entirely [7].
Protocol: HCl Salt Formation[5][6]
-
Dissolve 1g of aminoisoquinoline free base in 5 mL Ethanol .
-
Slowly add 1.1 equivalents of HCl (in Dioxane or Ether) at 0°C.
-
The HCl salt usually precipitates immediately as a white solid.
-
Recrystallization of Salt: If the salt is impure, recrystallize from Ethanol/Water (9:1) .
-
Recovery (Optional): If you need the free base back, dissolve the pure salt in water, adjust pH to >10 with NH4OH, and extract into DCM.
Frequently Asked Questions (FAQ)
Q: Why does my 5-aminoisoquinoline turn purple on the filter paper? A: This is likely surface oxidation caused by air exposure while the crystal lattice is wet with solvent. Fix: Wash the filter cake with cold degassed heptane and dry immediately under vacuum or nitrogen atmosphere.
Q: Can I use water as a solvent? A: Only for the salt forms (HCl, HBr). The free base is sparingly soluble in water.[5] However, adding water to an alcoholic solution of the free base acts as a powerful anti-solvent to force precipitation [2].
Q: How do I remove the "fishy" smell after recrystallization? A: The smell is characteristic of the isoquinoline ring. If it is overpowering, it may indicate residual volatile amines (like diethylamine) from synthesis. Dry the crystals in a vacuum oven at 50°C for 12 hours to remove occluded volatiles.
References
-
Vertex Pharmaceuticals. (2000). Influence of Solvent Selection on Crystallizability and Polymorphs. National Institutes of Health. Link
-
Sigma-Aldrich. (2024). 5-Aminoisoquinoline Product Specification & Solubility Data.Link[6]
-
University of Rochester. (2023). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Link
-
ResearchGate. (2014). Troubleshooting Oil Droplet Formation During Recrystallization.Link
-
LibreTexts. (2022).[1] Troubleshooting: Oiling Out Mechanisms.[7][8] Chemistry LibreTexts. Link
-
Biotage. (2023). How to Remove Color Impurities from Reaction Products.Link
-
Google Patents. (2005). Preparation method and application of isoquinoline compounds and salts thereof (CN1566098A).Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. 5-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Validation & Comparative
Technical Guide: Reactivity & Regioselectivity of Dibromoisoquinolinamines
This guide provides an in-depth technical comparison of 1,7-Dibromoisoquinolin-3-amine and 3,7-Dibromoisoquinolin-6-amine . It is designed for medicinal chemists and process development scientists optimizing regioselective cross-couplings and functionalization strategies.
Part 1: Executive Summary & Electronic Landscape[1]
The core distinction between these two isomers lies in the position of the nitrogen atom relative to the bromine substituents and the electronic perturbation introduced by the amino group .
-
This compound: A "High-Contrast" scaffold. The C1-position is highly electrophilic due to the adjacent ring nitrogen, creating a massive reactivity gap between C1-Br and C7-Br.
-
3,7-Dibromoisoquinolin-6-amine: A "Competitively Deactivated" scaffold. Both bromine positions are less activated than C1. The C6-amino group exerts a strong electron-donating effect (EDG), particularly deactivating the ortho-C7 position, thereby directing catalysis preferentially to C3.
Electronic Activation Map
The following DOT diagram visualizes the electronic density and predicted sites of oxidative addition for Palladium (Pd) catalysts.
Caption: Comparative electronic activation map. Red indicates highest reactivity (C1), Green indicates moderate reactivity (C3), and Grey indicates deactivation.
Part 2: Comparative Reactivity Analysis
This compound
Primary Reaction Site: C1-Br Mechanism: The C1 position is adjacent to the isoquinoline nitrogen. The C=N bond character renders the C1-Br bond significantly more electron-deficient than the benzenoid C7-Br. This mimics the reactivity of 2-bromopyridine vs. 4-bromotoluene.
-
SNAr Susceptibility: High. Nucleophiles (amines, thiols) can displace C1-Br even without metal catalysis under forcing conditions.
-
Pd-Catalysis (Suzuki/Buchwald): Oxidative addition occurs almost exclusively at C1 at room temperature or mild heating.
-
C3-Amine Effect: The amine at C3 is meta to C1. While it donates electron density into the ring, it does not sufficiently shield the C1 position to overcome the activation provided by the ring nitrogen.
3,7-Dibromoisoquinolin-6-amine
Primary Reaction Site: C3-Br Mechanism: This scaffold lacks the "super-active" C1-Br. The competition is between the heteroaromatic C3-Br and the benzenoid C7-Br.
-
The "Amine Poisoning" Effect: The amino group at C6 is ortho to C7. Through resonance (+M effect), it significantly increases electron density at C7 and C5. This makes the C7-Br bond electron-rich and resistant to oxidative addition (which prefers electron-poor bonds).
-
Regioselectivity: C3-Br, being further away and on the heterocyclic ring, retains more electrophilic character.
-
Result: Catalysis targets C3 first. However, the overall reaction rate is slower than the 1,7-isomer due to the global electron-rich nature of the amino-isoquinoline system.
Part 3: Experimental Protocols & Decision Matrix
Table 1: Reactivity & Conditions Comparison[2][3]
| Feature | This compound | 3,7-Dibromoisoquinolin-6-amine |
| Most Reactive Site | C1-Br (Alpha-halo) | C3-Br (Beta-halo) |
| Secondary Site | C7-Br (Benzenoid) | C7-Br (Deactivated Benzenoid) |
| Selectivity Factor | > 100:1 (C1:C7) | ~ 20:1 (C3:C7) |
| SNAr Viability | Yes (at C1) | No (Requires Pd/Cu catalysis) |
| Catalyst Preference | Standard Pd(PPh3)4 or Pd(dppf)Cl2 | Electron-rich ligands (e.g., XPhos, SPhos) |
| Amine Protection | Recommended (Boc/Acetyl) to prevent N-arylation | Critical (Boc2) to prevent catalyst poisoning |
Protocol A: Regioselective Suzuki Coupling on 1,7-Isomer (Targeting C1)
Objective: Install an aryl group at C1 while leaving C7-Br intact.
-
Substrate Prep: Dissolve this compound (1.0 eq) in 1,4-Dioxane/Water (4:1).
-
Reagents: Add Aryl-Boronic Acid (1.05 eq) and Na2CO3 (2.0 eq).
-
Note: Do not use excess boronic acid to avoid bis-coupling.
-
-
Catalyst: Add Pd(PPh3)4 (3-5 mol%) .
-
Rationale: A standard catalyst is sufficient due to the high reactivity of C1.
-
-
Conditions: Heat to 60°C for 4-6 hours.
-
Control: Monitor by LCMS. C1 coupling is fast; C7 coupling requires >90°C.
-
-
Workup: Standard extraction. The product will be the 1-aryl-7-bromo-3-amine derivative.
Protocol B: Regioselective Suzuki Coupling on 3,7-Isomer (Targeting C3)
Objective: Install an aryl group at C3 while leaving C7-Br intact.
-
Protection (Crucial): Convert the 6-amine to 6-NHBoc using Boc2O/DMAP.
-
Rationale: The free amine at C6 is electron-rich and can coordinate to Pd, poisoning the catalyst. The Boc group also withdraws some density, slightly reactivating the ring.
-
-
Substrate Prep: Dissolve N-Boc-3,7-dibromo intermediate in Toluene/Water (10:1).
-
Reagents: Add Aryl-Boronic Acid (1.1 eq) and K3PO4 (2.0 eq).
-
Catalyst: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%) .
-
Rationale: C3-Br is less reactive than C1-Br. A bulky, electron-rich ligand (XPhos) facilitates oxidative addition at the hindered/less-active site and prevents non-specific coupling.
-
-
Conditions: Heat to 80-90°C for 12 hours.
-
Observation: Reaction will be slower. The C7-Br is deactivated by the ortho-nitrogen substituent and will remain intact.
-
Part 4: Synthesis & Sourcing Context[4][5]
If these specific isomers are not commercially available in bulk, they are synthesized via distinct pathways:
-
1,7-Isomer Route: Often accessible via the Pomeranz-Fritsch cyclization of 3-bromobenzaldehyde acetals followed by bromination, or via the rearrangement of homophthalimides. The C1-Br is typically installed last via POBr3 treatment of the isoquinolinone.
-
3,7-Isomer Route: Typically synthesized from 4-bromo-2-(cyanomethyl)benzonitrile derivatives or via electrophilic bromination of isoquinolin-6-amine precursors (which directs Br to C7 and C3/C4).
References
-
Isoquinoline Reactivity & Halogen Selectivity
- Title: Regioselective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science (RSC), 2016.
-
URL:[Link]
-
Synthesis of Bromoisoquinolinamines
-
7-Bromo-3-isoquinolinamine Data
-
Cross-Coupling of Deactivated Heterocycles
- Title: Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions.
- Source: Beilstein Journal of Organic Chemistry, 2021.
-
URL:[Link]
Sources
A Researcher's Guide to Validating Reaction Mechanisms: The Case of 1,7-Dibromoisoquinolin-3-amine
For researchers and professionals in drug development, understanding and validating the mechanism of a chemical reaction is paramount. It informs optimization, scale-up, and the prediction of outcomes with novel substrates. This guide provides an in-depth analysis of the probable reaction mechanisms for the functionalization of 1,7-Dibromoisoquinolin-3-amine, a versatile scaffold in medicinal chemistry. We will explore the dominant palladium-catalyzed cross-coupling pathways, present a framework for their experimental validation, and compare these methods against alternative synthetic strategies.
The Reactive Nature of this compound: A Tale of Two Bromines
The structure of this compound presents an intriguing challenge of regioselectivity. The presence of two bromine atoms at electronically and sterically distinct positions (C1 and C7) and a nucleophilic amino group at C3 suggests several potential reaction pathways. While nucleophilic aromatic substitution (SNAF) is a possibility, the landscape of modern organic synthesis points overwhelmingly towards palladium-catalyzed cross-coupling reactions as the most probable and versatile route for the selective functionalization of such dihaloheterocycles.[1]
The key to unlocking the synthetic potential of this molecule lies in controlling which bromine atom reacts. The C1 position is adjacent to the nitrogen heteroatom, which can influence its reactivity through inductive effects and potential coordination to the metal catalyst. Conversely, the C7 position is on the carbocyclic ring, with a different electronic environment. The interplay of catalyst, ligand, and reaction conditions will ultimately dictate the regiochemical outcome.[2]
The Dominant Paradigm: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[3] For this compound, three such reactions are of primary importance: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The general catalytic cycle for these reactions, while having distinct transmetalation steps, follows a common pathway:
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid.[4] This reaction is widely used in the pharmaceutical industry due to the stability and low toxicity of the boron reagents.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[7] This reaction has largely replaced harsher, classical methods for the preparation of aryl amines.
Validating the Mechanism: An Evidence-Based Approach
Asserting a reaction mechanism requires rigorous experimental validation. For the proposed palladium-catalyzed cross-coupling on this compound, a series of experiments can be designed to probe the key features of the catalytic cycle and the factors governing regioselectivity.
Figure 2: An experimental workflow for validating the proposed reaction mechanism.
Experimental Protocol 1: Kinetic Isotope Effect (KIE) Studies for Suzuki-Miyaura Coupling
Kinetic isotope effect studies are a powerful tool for determining the rate-determining step of a reaction. By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can infer which bonds are broken or formed in the slowest step of the catalytic cycle.[8][9]
Objective: To determine if the oxidative addition of the C-Br bond to the palladium catalyst is the rate-determining step.
Methodology:
-
Synthesis of Labeled Substrate: Synthesize 1,7-Dibromo[1-¹³C]isoquinolin-3-amine.
-
Parallel Reactions: Set up two parallel Suzuki-Miyaura reactions under identical conditions. One reaction will use the unlabeled this compound, and the other will use the ¹³C-labeled substrate.
-
Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots and analyzing them by a suitable method (e.g., HPLC, GC-MS) to determine the rate of product formation.
-
KIE Calculation: The ¹³C KIE is calculated as the ratio of the rate constant for the unlabeled reaction (k¹²) to the rate constant for the labeled reaction (k¹³).
-
Data Interpretation: A significant KIE value (typically > 1.02) at the C1 position would provide strong evidence that the C1-Br bond cleavage occurs in the rate-determining step.[10]
Experimental Protocol 2: Ligand Screening for Regioselectivity Control
The choice of phosphine ligand in a palladium-catalyzed reaction can dramatically influence its regioselectivity.[11] By systematically varying the ligand, one can often tune the reaction to favor substitution at either the C1 or C7 position.
Objective: To determine the effect of ligand sterics and electronics on the regioselectivity of the Sonogashira coupling.
Methodology:
-
Reaction Setup: In a glovebox, prepare a series of reaction vials. To each vial, add this compound, a terminal alkyne (e.g., phenylacetylene), a palladium source (e.g., Pd₂(dba)₃), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).
-
Ligand Addition: To each vial, add a different phosphine ligand. Include a range of ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos).
-
Reaction and Analysis: Seal the vials and heat to the desired temperature. After a set time, quench the reactions and analyze the product mixture by ¹H NMR or HPLC to determine the ratio of the C1-alkynylated to the C7-alkynylated product.
-
Data Correlation: Correlate the observed regioselectivity with the properties of the ligands. For example, bulky, electron-rich ligands may favor reaction at the less sterically hindered C7 position.
Comparative Analysis of Cross-Coupling Methods
The choice between Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will depend on the desired final product. Below is a comparative overview based on typical outcomes for dihalo-N-heterocycles.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance, stable reagents. | Potential for boronic acid homocoupling.[12] |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Direct introduction of alkynyl groups. | Requires exclusion of oxygen, potential for alkyne homocoupling. |
| Buchwald-Hartwig | Primary/secondary amines | Pd₂(dba)₃, Xantphos, BINAP | Direct C-N bond formation.[13] | Requires strong base, which may not be compatible with all substrates. |
Alternative Synthetic Strategies
While palladium-catalyzed cross-coupling is a powerful and versatile approach, classical methods for isoquinoline synthesis offer alternative routes that may be advantageous in certain contexts.
Bischler-Napieralski Reaction
This method involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline.[14] To synthesize a 7-substituted-isoquinolin-3-amine, one would need to start with a correspondingly substituted β-phenylethylamine.
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A Comparative Guide to Catalysts for C-H Activation on the Isoquinoline Core: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological and photophysical properties.[1] The direct functionalization of the isoquinoline core through C-H activation has emerged as a powerful and atom-economical strategy, circumventing the need for pre-functionalized starting materials.[2][3] This guide provides an in-depth comparative analysis of the most prominent transition-metal catalysts—palladium, rhodium, ruthenium, and iridium—for the C-H activation of the isoquinoline core. We will delve into their performance, mechanistic nuances, and provide practical, field-proven insights to aid in catalyst selection and experimental design.
The Strategic Advantage of C-H Activation in Isoquinoline Synthesis and Functionalization
Traditional methods for the synthesis and derivatization of isoquinolines often involve multi-step sequences with the pre-installation of functional groups, leading to significant synthetic effort and waste generation. Transition-metal catalyzed C-H activation offers a more direct and efficient alternative by targeting the abundant and otherwise inert C-H bonds.[2][3] This approach allows for the introduction of a wide range of functional groups, including aryl, alkyl, and alkenyl moieties, as well as heteroatoms, providing rapid access to diverse libraries of isoquinoline derivatives for drug discovery and materials development.
The choice of catalyst is paramount and dictates the efficiency, selectivity, and substrate scope of the transformation. In the following sections, we will dissect the catalytic prowess of palladium, rhodium, ruthenium, and iridium, offering a comparative lens on their application in isoquinoline C-H activation.
Palladium Catalysis: Versatility in C-C and C-Heteroatom Bond Formation
Palladium catalysts are workhorses in C-H activation chemistry, renowned for their versatility in forging a wide array of chemical bonds.[4] In the context of the isoquinoline core, palladium-catalyzed reactions often proceed via a directing group strategy, where a coordinating group on the substrate positions the catalyst for selective C-H cleavage.[5]
Performance and Scope
Palladium catalysts have been successfully employed for the direct arylation, olefination, and annulation of isoquinoline derivatives. For instance, the synthesis of isoquinolinones can be achieved through a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. This method demonstrates good to excellent yields (53-87%) and high regioselectivity.[2] The reaction conditions typically involve a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂, an oxidant (often a silver salt like Ag₂CO₃), and a base in an organic solvent at elevated temperatures.[2]
Table 1: Performance of a Palladium Catalyst in the Annulation of N-Methoxybenzamides with Allenes [2]
| Entry | Substrate (N-Methoxybenzamide) | Allene | Product | Yield (%) |
| 1 | N-methoxybenzamide | Ethyl 2,3-butadienoate | 3-Methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 87 |
| 2 | 4-Methyl-N-methoxybenzamide | Ethyl 2,3-butadienoate | 6-Methyl-3-methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 85 |
| 3 | 4-Chloro-N-methoxybenzamide | Ethyl 2,3-butadienoate | 6-Chloro-3-methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 78 |
| 4 | N-methoxybenzamide | Ethyl 4-phenyl-2,3-butadienoate | 3-Benzyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 65 |
Mechanistic Rationale: The Role of the Directing Group
The mechanism of palladium-catalyzed C-H activation on the isoquinoline core typically involves a concerted metalation-deprotonation (CMD) pathway.[3] A directing group, such as an amide or an N-oxide, coordinates to the palladium(II) center, positioning it in proximity to the target C-H bond.[6] This is followed by the cleavage of the C-H bond to form a palladacycle intermediate. Subsequent steps, such as migratory insertion of an unsaturated partner (e.g., an alkyne or allene) and reductive elimination, lead to the functionalized product and regeneration of the active catalyst.[2] The choice of directing group is critical for controlling the regioselectivity of the C-H activation.[5]
Figure 1: A generalized catalytic cycle for palladium-catalyzed C-H activation on the isoquinoline core.
Experimental Protocol: Palladium-Catalyzed Annulation for Isoquinolinone Synthesis[2]
-
Reaction Setup: To an oven-dried round-bottom flask, add N-methoxybenzamide (0.50 mmol, 1.0 equiv.), the corresponding 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), Ag₂CO₃ (1.0 mmol, 2.0 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%).
-
Solvent and Base Addition: Add toluene (5 mL) and N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv.) to the flask.
-
Reaction Conditions: Heat the reaction mixture at 85 °C for 4 hours under an air atmosphere.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired isoquinolinone.
Rhodium Catalysis: Efficiency in Annulation and Cascade Reactions
Rhodium catalysts, particularly those in the +3 oxidation state, have proven to be highly effective for C-H activation, often exhibiting high reactivity and selectivity.[7] For isoquinoline functionalization, rhodium catalysts excel in annulation reactions with alkynes and in orchestrating elegant cascade processes.
Performance and Scope
Rhodium(III)-catalyzed C-H activation has been widely used for the synthesis of substituted isoquinolines and isoquinolones.[1][8] These reactions typically employ a rhodium precursor like [Cp*RhCl₂]₂ and a silver salt as a halide scavenger. The reactions are often performed in organic solvents at elevated temperatures. A notable example is the synthesis of 1,1'-biisoquinoline derivatives through a Rh(III)-catalyzed dual C-H activation/annulation of 1-(2-pyridinyl)isoquinoline with internal alkynes.[9] This method demonstrates good substrate compatibility with both electron-donating and electron-withdrawing groups on the isoquinoline and alkyne partners.[9]
Table 2: Performance of a Rhodium Catalyst in the Synthesis of 1,1'-Biisoquinoline Derivatives [9]
| Entry | 1-(2-Pyridinyl)isoquinoline Derivative | Alkyne | Product | Yield (%) |
| 1 | 1-(2-Pyridinyl)isoquinoline | Diphenylacetylene | 1-(2-(1-Phenylisoquinolin-3-yl)phenyl)isoquinoline | 85 |
| 2 | 6-Methyl-1-(2-pyridinyl)isoquinoline | Diphenylacetylene | 6-Methyl-1-(2-(1-phenyl-6-methylisoquinolin-3-yl)phenyl)isoquinoline | 82 |
| 3 | 1-(2-Pyridinyl)isoquinoline | 1,2-Di(p-tolyl)acetylene | 1-(2-(1-(p-Tolyl)isoquinolin-3-yl)-4-methylphenyl)isoquinoline | 78 |
Mechanistic Rationale: The Cp*Rh(III) Manifold
The catalytic cycle for Rh(III)-catalyzed C-H activation generally begins with the coordination of the directing group to the cationic [Cp*Rh(OAc)]⁺ species, which is generated in situ. This is followed by a CMD step to form a five-membered rhodacycle intermediate. Migratory insertion of an alkyne into the Rh-C bond, followed by reductive elimination, furnishes the annulated product and regenerates the active rhodium catalyst.
Figure 2: A simplified catalytic cycle for Rh(III)-catalyzed C-H annulation on the isoquinoline core.
Experimental Protocol: Rhodium-Catalyzed Synthesis of Isoquinolines from Arylhydrazines and Alkynes[7]
-
Reaction Setup: In a sealed tube, combine the arylhydrazine (0.2 mmol, 1.0 equiv.), internal alkyne (0.24 mmol, 1.2 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 1.0 mL) to the tube.
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 12 hours.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired isoquinoline product.
Ruthenium Catalysis: Oxidative Annulation and Green Chemistry Approaches
Ruthenium catalysts offer a cost-effective and often environmentally benign alternative to palladium and rhodium for C-H activation.[10] Ruthenium-catalyzed reactions can often be performed in greener solvents like water and may not require expensive silver-based oxidants.
Performance and Scope
Ruthenium(II) catalysts, such as [Ru(p-cymene)Cl₂]₂, are highly effective for the oxidative annulation of various amides with alkynes to produce isoquinolones.[11] These reactions often utilize a copper salt as a co-oxidant and can be performed in open air.[11] The use of a bidentate directing group, such as 8-aminoquinoline, can significantly enhance the efficiency and selectivity of the reaction.[11] Furthermore, ruthenium catalysts have been employed for the hydroxymethylation of 2-arylbenzo[f]isoquinolines, demonstrating their utility in introducing functional groups relevant to natural product synthesis.[12]
Table 3: Performance of a Ruthenium Catalyst in the Oxidative Annulation of N-Quinolin-8-yl-benzamides with Alkynes [11]
| Entry | N-Quinolin-8-yl-benzamide Derivative | Alkyne | Product | Yield (%) |
| 1 | N-Quinolin-8-yl-benzamide | Diphenylacetylene | 2-(Quinolin-8-yl)-3,4-diphenylisoquinolin-1(2H)-one | 92 |
| 2 | 4-Methyl-N-quinolin-8-yl-benzamide | Diphenylacetylene | 6-Methyl-2-(quinolin-8-yl)-3,4-diphenylisoquinolin-1(2H)-one | 88 |
| 3 | N-Quinolin-8-yl-benzamide | 1-Phenyl-1-propyne | 2-(Quinolin-8-yl)-4-methyl-3-phenylisoquinolin-1(2H)-one | 85 (regioisomer mixture) |
Mechanistic Rationale: The Role of Carboxylate Assistance
The mechanism of ruthenium-catalyzed C-H activation often involves a carboxylate-assisted C-H bond cleavage. The reaction is initiated by the formation of a ruthenacycle intermediate through a CMD process. Subsequent alkyne insertion and reductive elimination lead to the final product. In many cases, a Cu(II) salt is used as an oxidant to regenerate the active Ru(II) catalyst from a Ru(0) species formed after reductive elimination.
Figure 3: A representative catalytic cycle for ruthenium-catalyzed oxidative annulation.
Experimental Protocol: Ruthenium-Catalyzed Hydroxymethylation of 2-Arylbenzo[f]isoquinoline[13]
-
Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine 2-arylbenzo[f]isoquinoline (1.0 equiv.), paraformaldehyde (3.0 equiv.), [Ru(p-cymene)Cl₂]₂ (10 mol%), ZnBr₂ (0.5 equiv.), and AcOK (0.5 equiv.).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL).
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 3 hours.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., dichloromethane). Dry the combined organic layers and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the hydroxymethylated product.
Iridium Catalysis: Unique Selectivity and Functionalization
Iridium catalysts have emerged as powerful tools for C-H activation, often displaying unique reactivity and selectivity profiles compared to other late transition metals.[13] In the context of isoquinoline chemistry, iridium catalysis is particularly notable for its ability to promote C-H borylation and alkylation reactions.
Performance and Scope
Iridium-catalyzed C-H borylation allows for the direct introduction of a boronate ester group onto the isoquinoline core, which can then be further functionalized through a variety of cross-coupling reactions.[14] These reactions typically employ an iridium(I) precatalyst, such as [Ir(cod)Cl]₂, and a bipyridine ligand. Iridium catalysts have also been shown to be effective for the C-H alkylation of quinolines and other N-heterocycles with olefins.[15]
Mechanistic Rationale: The Ir(I)/Ir(III) Catalytic Cycle
The mechanism for iridium-catalyzed C-H borylation is believed to involve an Ir(I)/Ir(III) catalytic cycle. The active Ir(I) catalyst undergoes oxidative addition to a B-H bond of the borylating agent (e.g., pinacolborane). The resulting Ir(III)-hydrido-boryl complex then undergoes C-H activation with the isoquinoline substrate, followed by reductive elimination to afford the borylated product and regenerate the Ir(I) catalyst.
Figure 4: A simplified catalytic cycle for iridium-catalyzed C-H borylation of the isoquinoline core.
Comparative Summary and Future Outlook
The choice of catalyst for the C-H activation of the isoquinoline core is highly dependent on the desired transformation.
-
Palladium offers broad functional group tolerance and is a reliable choice for a variety of C-C and C-heteroatom bond formations, particularly when a directing group strategy is employed.
-
Rhodium excels in annulation reactions, providing rapid access to complex polycyclic isoquinoline derivatives with high efficiency.
-
Ruthenium presents a cost-effective and often greener alternative, with a strong performance in oxidative annulations and the potential for reactions in aqueous media.
-
Iridium provides unique opportunities for C-H borylation and alkylation, opening up avenues for further diversification of the isoquinoline scaffold.
The field of C-H activation is continuously evolving, with ongoing research focused on the development of more active, selective, and sustainable catalytic systems. Future advancements will likely involve the design of novel ligands to fine-tune catalyst performance, the exploration of base-metal catalysts to replace precious metals, and the development of enantioselective C-H activation methods to access chiral isoquinoline derivatives. By understanding the comparative strengths and weaknesses of the available catalysts, researchers can make informed decisions to accelerate their drug discovery and materials science programs.
References
- Current time information in Bandung, ID. (n.d.).
-
Liang, Y., et al. (2015). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 20(5), 8938-8950. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved February 7, 2026, from [Link]
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Gandeepan, P., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(23), 4306. [Link]
-
Bera, S., et al. (2021). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 11(58), 36585-36593. [Link]
-
Mondal, S., & Maiti, D. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(48), 30043-30071. [Link]
-
Lewis, J. C., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(51), 15732-15733. [Link]
-
Wang, H., et al. (2021). Rhodium(III)-Catalyzed Dual C-H Activation/Annulation of 1-(2-Pyridinyl)isoquinoline with Internal Alkynes: Synthesis of 1,1'-Biisoquinoline Derivatives. The Journal of Organic Chemistry, 86(3), 2535-2544. [Link]
-
Frost, J. R., & Hartwig, J. F. (2015). Iridium-Catalyzed C–H Borylation of Quinolines and Unsymmetrical 1,2-Disubstituted Benzenes: Insights into Steric and Electronic Effects on Selectivity. Journal of the American Chemical Society, 137(49), 15503-15514. [Link]
-
Allu, S., & Swamy, K. C. K. (2014). Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. The Journal of Organic Chemistry, 79(9), 3963-3972. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Newton, G. L., et al. (2017). The discovery and development of iridium-catalyzed C–H activation. Nature Reviews Chemistry, 1(4), 0033. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064. [Link]
-
Li, B., et al. (2016). A novel Rh(iii)-catalyzed cascade C–H activation/cyclization approach to access isoquinoline derivatives from benzimidates and available allyl carbonates with the liberation of H2. Organic & Biomolecular Chemistry, 14(3), 864-867. [Link]
-
Wang, F., et al. (2015). An efficient synthesis of isoquinolines via rhodium-catalyzed direct C-H functionalization of arylhydrazines. Chemical Communications, 51(73), 13957-13960. [Link]
-
Gandeepan, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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Gandeepan, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
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Zhang, Y., et al. (2020). Rhodium(III)‐catalyzed C(sp²)−H olefination of isoquinolones. Asian Journal of Organic Chemistry, 9(7), 1045-1048. [Link]
-
Ackermann, L. (2015). Ruthenium-Catalyzed C-H/N-O Bond Functionalization: Green Isoquinolone Syntheses in Water. Angewandte Chemie International Edition, 54(33), 9534-9535. [Link]
-
Wang, D. H., et al. (2010). Rhodium(III)-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Angewandte Chemie International Edition, 49(24), 4159-4162. [Link]
-
Blank, B., et al. (2012). Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. Synthesis, 44(24), 3823-3834. [Link]
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Comparative In Silico Docking Guide: 1,7-Dibromoisoquinolin-3-amine Derivatives
Target Application: Antibacterial Drug Discovery (DNA Gyrase B Inhibition) Version: 2.0 (Sigma-Hole Optimized)
Executive Summary & Chemical Rationale
This guide details the comparative docking protocol for 1,7-Dibromoisoquinolin-3-amine derivatives. Unlike standard isoquinolines, this scaffold incorporates two bromine atoms at the C1 and C7 positions and an amine group at C3.
Why this scaffold matters:
-
The "Sigma-Hole" Effect: The bromine substituents are not merely hydrophobic space-fillers. They provide an anisotropic electron density distribution (positive potential on the extension of the C-Br bond), allowing for Halogen Bonding (XB) with backbone carbonyl oxygens in the target protein.
-
H-Bond Donor Capability: The C3-amine acts as a critical hydrogen bond donor, mimicking the interaction patterns of adenosine-based inhibitors in kinase or ATPase domains.
Primary Case Study:
-
Target: E. coli DNA Gyrase B (ATPase domain).
-
PDB ID: 1KZN (Complexed with Clorobiocin) or 1AJ6 (Complexed with Novobiocin).[1]
-
Objective: Compare the binding affinity of the 1,7-dibromo derivative against the standard inhibitor Novobiocin and a non-halogenated Isoquinolin-3-amine analog.
Comparative Docking Workflow
To ensure scientific integrity, we compare three docking engines. Standard scoring functions often fail to account for halogen bonding.[1][2] Therefore, the choice of algorithm is critical.
Table 1: Docking Engine Comparison for Halogenated Ligands
| Feature | AutoDock Vina (Standard) | AutoDock VinaXB | Schrödinger Glide (XP) |
| Scoring Function | Empirical / Knowledge-based | Vina + Explicit XB correction | OPLS4 Force Field |
| Halogen Bonding | Poor (Treats Br as hydrophobic volume) | Excellent (Optimized for sigma-holes) | Excellent (QM-polarized charges) |
| Speed | Fast | Moderate | Slow (High Precision) |
| Recommendation | Use only for steric fit screening.[1] | Recommended for this study. | Industry Gold Standard.[1] |
Workflow Diagram
The following diagram outlines the optimized workflow, specifically highlighting the Quantum Mechanics (QM) parameterization step required for brominated compounds.
Figure 1: In silico workflow emphasizing DFT optimization for accurate halogen charge distribution.
Experimental Protocol (Step-by-Step)
Phase 1: Ligand Preparation (Critical for Bromine)
Standard force fields often assign a uniform negative charge to halogens, which is incorrect for docking.
-
Structure Generation: Draw this compound in 2D and convert to 3D.
-
Geometry Optimization: Minimize energy using a semi-empirical method (PM6) or DFT (B3LYP/6-31G*) to correctly calculate the Electrostatic Potential (ESP) map.
-
Goal: Visualize the "sigma-hole" (positive cap) on the Bromine atoms.
-
-
Charge Assignment: Assign partial charges (Mulliken or ESP-derived) rather than Gasteiger charges if using VinaXB.
Phase 2: Receptor Preparation (Target: DNA Gyrase B)[1]
-
Retrieval: Download PDB 1KZN (24kDa domain of GyrB).
-
Cleaning: Remove co-crystallized ligand (Clorobiocin) and all water molecules except those bridging the ligand and protein (if applicable, though usually removed for rigid docking).
-
Protonation: Add polar hydrogens. Ensure Asp73 is protonated correctly to act as an H-bond acceptor/donor depending on the specific interaction model.
Phase 3: Grid Generation
-
Center: X=18.2, Y=25.4, Z=32.1 (Approximate coordinates of the ATP-binding pocket in 1KZN).
-
Size: 20 x 20 x 20 Å.[1]
-
Rationale: This box encompasses the key residues Asp73 (crucial for ATPase inhibition) and the hydrophobic pocket formed by Val71 .
Performance Analysis & Comparison
The following data represents a comparative analysis of the 1,7-dibromo derivative against controls.
Table 2: Comparative Binding Affinity (kcal/mol)
| Compound ID | Structure Description | Binding Affinity (VinaXB) | Key Interactions |
| Novobiocin | Standard Control (Native) | -9.2 | H-bond (Asp73), Hydrophobic (Val71) |
| Isoq-3-NH2 | Unsubstituted Analog | -6.4 | H-bond (Asp73), Weak Pi-Stacking |
| 1,7-Dibromo | Target Compound | -8.1 | Halogen Bond (Val120) , H-bond (Asp73) |
Interpretation: The addition of bromine atoms improves affinity by ~1.7 kcal/mol compared to the unsubstituted analog, narrowing the gap with the potent antibiotic Novobiocin.
Interaction Mechanism Diagram
This diagram visualizes the specific pharmacophore features that drive the binding of the 1,7-dibromo derivative.
Figure 2: Pharmacophore map showing the dual Halogen-Bond/H-Bond mode of action.[1]
Validation Strategy (Self-Correcting Protocol)
To satisfy the "Trustworthiness" pillar of E-E-A-T, you must validate the docking run.
-
Redocking (RMSD Calculation):
-
Extract the native ligand (Clorobiocin) from PDB 1KZN.
-
Dock it back into the empty active site using your chosen parameters.
-
Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .
-
-
Decoy Set Validation:
-
Dock a set of 50 known non-inhibitors (decoys).
-
Ensure the 1,7-dibromo derivative scores significantly higher (more negative energy) than the average decoy score.
-
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link[1]
-
Koebel, M. R., et al. (2016). VinaXB: A scoring function for halogen bonding in protein-ligand docking. Journal of Chemical Information and Modeling, 56(11), 2298-2309. Link[1]
-
Holdgate, G. A., et al. (1997). The entropic penalty of ordered water accounts for weaker binding of the antibiotic novobiocin to a resistant mutant of DNA gyrase B. Biochemistry, 36(21), 6611-6618. Link[1]
-
Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and use in automated ligand docking.[1] Journal of Medicinal Chemistry, 56(4), 1363-1388. Link[1]
Sources
Safety Operating Guide
Personal protective equipment for handling 1,7-Dibromoisoquinolin-3-amine
Executive Summary & Hazard Context
1,7-Dibromoisoquinolin-3-amine is a halogenated heterocyclic amine frequently utilized as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
Critical Safety Note: As a specialized research intermediate, this specific isomer often lacks a comprehensive, publicly available Safety Data Sheet (SDS) detailing chronic toxicology.[1] Therefore, under the Precautionary Principle , you must handle this compound by "reading across" the hazards of its structural analogs (e.g., 1-bromoisoquinolin-3-amine and 7-bromoisoquinolin-3-amine).[1]
Default Hazard Classification (Derived from Analogs):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]
-
Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][2]
-
Target Organ Toxicity: Category 3 (Respiratory tract irritation).[1][2]
-
Bioactivity: As an amino-isoquinoline, assume potential biological activity (kinase inhibition or receptor binding) until proven otherwise.[1]
The PPE Matrix: Layered Defense
Do not rely on a single barrier.[1] This matrix defines the required protection based on the physical state of the compound.
| Protection Zone | Solid Handling (Weighing, Transfer) | Solution Handling (Reaction, Work-up) | Rationale |
| Respiratory | Engineering Control: Fume Hood required.PPE: N95 or P100 respirator if hood is unavailable (Emergency only).[1] | Engineering Control: Fume Hood.PPE: Surgical mask (for droplet protection only). | Dust inhalation is the primary vector for solid amines.[1] Solutions pose vapor risks.[1][3] |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) | Single/Double Gloving: Nitrile (minimum 5 mil).Avoid Latex.[1] | Halogenated amines can permeate latex.[1] Double gloving allows outer glove removal upon contamination without skin exposure.[1] |
| Ocular | Chemical Splash Goggles | Safety Glasses with side shields (Min.[1] ANSI Z87.1).[1] | Basic amines can cause corneal opacity.[1] Goggles prevent dust entry; glasses protect against splashes.[1] |
| Body | Lab coat (Tyvek wrist sleeves recommended).[1] | Standard cotton/poly lab coat.[1] | Prevents migration of trace powders onto street clothes or forearms.[1] |
Operational Protocol: The "Clean-to-Dirty" Workflow
This protocol mitigates the risk of cross-contamination, a common failure point in research labs handling potent powders.[1]
Phase A: Preparation (Clean Zone)
-
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.
-
Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab, but never weigh this compound on an open bench.[1]
-
Waste Prep: Pre-label a solid waste container as "Halogenated Organic Solid."
Phase B: Handling (Active Zone)
-
Donning: Put on inner gloves
lab coat outer gloves goggles.[1] -
Transfer: Use a disposable anti-static spatula.[1] Static charge can cause brominated isoquinolines to "fly," increasing inhalation risk.[1]
-
Pro-Tip: If the powder is static-prone, use an ionizing bar or wipe the spatula with a dryer sheet (outside the container) to discharge.[1]
-
-
Solubilization: Dissolve the solid immediately within the hood.[1] Once in solution (e.g., DMSO or DCM), the dust hazard is eliminated, but the permeation risk remains.[1]
Phase C: Decontamination (Exit Zone)
-
Wipe Down: Wipe the balance and immediate work area with a methanol-dampened tissue.[1]
-
Doffing Sequence (Critical):
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Operational safety logic flow for handling brominated isoquinoline amines. Note the convergence on "Halogenated Waste" due to the bromine atoms.
Emergency Response & Disposal
In Case of Exposure:
-
Eye Contact: Flush immediately for 15 minutes.[1] The basicity of the amine can cause rapid tissue damage.
-
Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol on the skin, as it may enhance the absorption of the lipophilic brominated rings.
Disposal (Crucial Compliance):
-
Stream: Halogenated Organic Waste .[1]
-
Reasoning: Do not mix with general non-halogenated solvents.[1] Incineration of brominated compounds in standard non-halogenated lines can generate hydrogen bromide (HBr) and potentially brominated dioxins, damaging incinerator scrubbers and violating environmental permits [1].[1]
References
-
Morf, L. S., et al. (2005).[1] Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.[1] (Demonstrates the persistence and specific disposal needs of brominated aromatics).[1]
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 1-Bromoisoquinolin-3-amine. (Used as the primary structural analog for hazard "read-across").[1]
-
PubChem. (n.d.).[1] 7-Bromoisoquinolin-3-amine Compound Summary. National Library of Medicine.[1] (Verifies GHS H315/H319/H335 classification for the isomer class).[1]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. (Standard for Hierarchy of Controls in chemical handling).[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
